N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide
Description
BenchChem offers high-quality N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.BrH/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17;/h1-4,13-15,18H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXMHGBRQKENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-96-9 | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Adamantane Pharmacophore: A Technical Guide to N-Substituted Amines
Executive Summary
The adamantane scaffold (
This guide analyzes the technical trajectory of adamantane amines—specifically focusing on the transition from primary amines (Amantadine, Memantine) to complex N-substituted derivatives. It details the unique "uncompetitive" mechanism of action at the NMDA receptor, provides a robust synthetic protocol for N-substitution, and explores the modern frontier of Multi-Target Directed Ligands (MTDLs).
Part 1: Historical Evolution & Structural Significance
The development of adamantane amines is not merely a timeline of drug approvals but a lesson in repurposing based on receptor kinetics .
The Lipophilic Cage
The adamantane core is highly lipophilic (LogP ~2.5–4.0), allowing these compounds to cross the Blood-Brain Barrier (BBB) with high efficiency. The cage structure provides steric bulk that is critical for blocking ion channels—literally acting as a "plug."
Timeline of Development
The following diagram illustrates the pivot from influenza treatment to neurology.
Figure 1: The evolutionary trajectory of adamantane amines from petrochemical curiosity to targeted neurotherapeutics.[1]
Part 2: Mechanisms of Action (The "Why" and "How")
The Antiviral Era: M2 Proton Channel Blockade
Early adamantane amines (Amantadine, Rimantadine) function by blocking the M2 proton channel of the Influenza A virus.[2][3][4][5]
-
Mechanism: The basic amine group (
) becomes protonated in the viral endosome. The positively charged adamantane ammonium ion binds inside the M2 channel pore (near Ser31), creating an electrostatic block that prevents influx.[2] -
Failure: A single point mutation (S31N) in the viral M2 protein renders the channel too wide for the adamantane cage to block effectively, leading to widespread resistance.
The Neuroprotective Era: Uncompetitive NMDA Antagonism
The modern relevance of this class (e.g., Memantine) lies in its interaction with the N-methyl-D-aspartate (NMDA) receptor.[6][7][8] Unlike traditional antagonists, adamantane amines are uncompetitive, open-channel blockers .
The Kinetic Hypothesis
-
Pathological Activation: In Alzheimer's, tonic release of glutamate keeps NMDA channels open, causing massive
influx (excitotoxicity). -
Physiological Activation: Synaptic transmission requires transient, high-concentration glutamate pulses.
-
The Solution: Memantine has a fast off-rate .[9] It blocks the channel during tonic low-level activation (protecting the neuron) but is quickly expelled by the high concentration of glutamate during a synaptic event (preserving memory formation).
Figure 2: The "Fast-Off" kinetic mechanism allowing Memantine to distinguish between noise (toxicity) and signal (memory).
Part 3: Comparative Pharmacological Data
The structural variations between the core drugs dictate their pharmacokinetics.
| Compound | Structure | pKa | LogP | Half-life (t½) | Primary Indication |
| Amantadine | 1-Adamantanamine | 10.8 | 2.5 | 10–14 hrs | Parkinson's (Dyskinesia) |
| Rimantadine | 10.4 | 3.3 | 24–36 hrs | Influenza (Historical) | |
| Memantine | 3,5-Dimethyl-1-adamantanamine | 10.3 | 3.3 | 60–100 hrs | Alzheimer's Disease |
Key Insight: The methyl groups on Memantine increase lipophilicity and extend half-life significantly compared to Amantadine, allowing for stable steady-state concentrations crucial for chronic neuroprotection.
Part 4: Synthetic Protocol – Reductive Amination
To develop N-substituted derivatives (the current frontier), researchers typically start with the adamantane core and attach linkers. The most robust method for creating secondary N-adamantyl amines is Reductive Amination .
Why Reductive Amination?
Direct alkylation of 1-adamantylamine with alkyl halides often leads to over-alkylation (tertiary/quaternary amines). Reductive amination is self-limiting to the mono-alkylated product when controlled correctly.
Detailed Protocol
Objective: Synthesis of N-substituted adamantane amine from Adamantanone.
Reagents:
-
2-Adamantanone (Starting material)
-
Primary Amine (
, the substituent) -
Sodium Triacetoxyborohydride (
) – Selected for mildness. -
Acetic Acid (Catalyst)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
Dissolve 2-Adamantanone (1.0 equiv) and the desired Primary Amine (1.1 equiv) in DCE under
atmosphere. -
Add Glacial Acetic Acid (1–2 equiv).
-
Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the imine/iminium ion.
-
-
Reduction (Irreversible):
-
Add
(1.5 equiv) portion-wise. -
Stir at Room Temperature for 4–16 hours.
-
Causality:
is less reactive than . It will reduce the iminium ion (which forms faster in acid) but is too weak to reduce the unreacted ketone. This ensures selectivity.[8]
-
-
Quench and Workup:
-
Quench with saturated aqueous
(neutralize acid). -
Extract with DCM (
). -
Wash organic layer with brine, dry over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica gel).
-
Note: Adamantane derivatives are often UV-inactive. Use Iodine stain or Ninhydrin (if amine is secondary) for TLC visualization.
-
Figure 3: Synthetic pathway for N-substitution via Reductive Amination, highlighting the critical intermediate.
Part 5: Future Directions – Hybrids and MTDLs[1]
The future of adamantane chemistry lies in Multi-Target Directed Ligands (MTDLs) . By using the adamantane amine as a "warhead" or "anchor," researchers are linking it to other pharmacophores.
-
Cholinesterase Inhibitor Hybrids: Linking Memantine to Tacrine or Donepezil derivatives.
-
Goal: Simultaneous symptom relief (AChE inhibition) and neuroprotection (NMDA antagonism).[8]
-
-
Nitric Oxide (NO) Donors: N-substituted adamantanes coupled with nitrate esters.
-
Goal: Reduce neuroinflammation while blocking NMDA receptors.
-
-
Sigma-1 Receptor Modulation: N-substituted adamantanes show high affinity for
receptors, which regulate ER stress. This is a burgeoning area for ALS and depression research.
References
-
Davies, W. L., et al. (1964). "Antiviral Activity of 1-Adamantanamine (Amantadine)." Science. Link
-
Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[1] Nature Reviews Drug Discovery. Link
-
Parsons, C. G., et al. (2007).[1] "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Wang, J., et al. (2015). "Adamantane derivatives: a systematic review of their synthesis and pharmacological activities." Current Medicinal Chemistry. Link
Sources
- 1. jchr.org [jchr.org]
- 2. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
Bioavailability Predictions for N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide
Technical Whitepaper | ADME-Tox Profiling & Predictive Modeling
Executive Summary: The Lipophilic-Metabolic Paradox
N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9) represents a distinct chemical scaffold combining the lipophilic, cage-like structure of adamantane with a nitro-aromatic moiety. While the adamantane core typically confers excellent blood-brain barrier (BBB) permeability and resistance to oxidative metabolism, the introduction of the 4-nitrobenzyl group creates a specific metabolic "handle" that significantly alters the bioavailability profile compared to the parent compound, Amantadine.
This guide provides a predictive bioavailability model based on Structure-Property Relationships (SPR) and Read-Across methodologies from validated adamantane antivirals.
Key Predictive Insights:
-
Absorption: High permeability driven by the adamantane cage; solubility enhanced by the HBr salt form.
-
Bioavailability (F%): Predicted to be High (>75%) but subject to first-pass nitro-reduction.
-
Metabolic Liability: The nitro group is a substrate for Type I and II nitroreductases (gut/liver), potentially converting the molecule into a primary amine metabolite.[1]
Physicochemical Profiling (In Silico)
To understand bioavailability, we must first quantify the molecular descriptors that drive passive transport.
Calculated Properties & Implications[1][2][3][4][5]
| Property | Value (Est.) | ADME Implication |
| Molecular Weight | ~367.3 Da (Salt) | Well within Lipinski's Rule of 5 (<500 Da). Favors absorption.[2] |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic. Indicates excellent membrane permeability but risk of non-specific tissue binding. |
| pKa (Amine) | ~10.1 | Highly basic. At physiological pH (7.4), it exists predominantly as a cation, aiding solubility but requiring active transport or ion-pairing for diffusion. |
| TPSA | ~60 Ų | <140 Ų threshold; predicts high oral absorption and BBB penetration.[1] |
| Rotatable Bonds | 3 | Rigid structure (Adamantane cage) minimizes entropic loss during binding/transport. |
Expert Insight: The Hydrobromide (HBr) salt form is critical here. The free base of this molecule would be virtually insoluble in gastric fluids due to the lipophilic adamantane cage. The HBr salt disrupts the crystal lattice, ensuring rapid dissolution in the stomach (pH 1-2), which is the rate-limiting step for this class of compounds.
Absorption & Distribution: The "Cage" Effect[1]
Solubility vs. Permeability
The adamantane cage acts as a "grease ball," driving the molecule through lipid bilayers.
-
Gastric Phase: The protonated amine (HBr salt) ensures high solubility.
-
Intestinal Phase: As pH rises to 6.8–7.4, the amine deprotonates. The neutral species is highly lipophilic (LogP >3.5), triggering rapid passive diffusion across enterocytes.[1]
Blood-Brain Barrier (BBB) Penetration
Adamantane derivatives are textbook BBB penetrators.
-
Prediction: High CNS exposure.
-
Mechanism: Passive diffusion + potential interaction with Choline transporters (though largely non-specific diffusion dominates).
-
Risk: CNS side effects (insomnia, dizziness) similar to Amantadine are likely if the nitro group does not significantly alter the receptor binding profile.[1]
Metabolic Stability: The Nitro-Reduction Pathway
This is the most critical deviation from standard adamantane PK. While the adamantane cage is metabolically robust (often excreted unchanged), the 4-nitrobenzyl group introduces a site for enzymatic attack.
The Nitroreductase Liability
Nitro-aromatics are susceptible to reduction by:
-
Gut Microbiota: Anaerobic bacteria in the lower intestine express nitroreductases.
-
Hepatic Enzymes: Cytosolic xanthine oxidase and NADPH-cytochrome P450 reductase.
Predicted Pathway:
This reduction drastically changes the pharmacophore, potentially creating a reactive hydroxylamine intermediate before forming the final aniline derivative.
Visualization: Metabolic Fate & Transport
The following diagram illustrates the predicted flow from oral intake to metabolic clearance.
Figure 1: Predicted absorption and metabolic pathway.[1] Note the dual metabolic risk from Gut Microbiota and Hepatic enzymes.
Experimental Validation Protocols
To confirm these predictions, the following tiered assay system is recommended. These protocols are designed to isolate solubility, permeability, and metabolic stability.[1]
Phase 1: Solubility & Permeability (The "A")[1]
Protocol A: Thermodynamic Solubility (Shake-Flask)
-
Objective: Determine saturation solubility in biorelevant media.
-
Method:
-
Suspend excess compound in buffers (pH 1.2, 4.5, 6.8) and FaSSIF (Simulated Intestinal Fluid).[1]
-
Incubate at 37°C for 24 hours with agitation.
-
Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.
-
-
Success Criteria: Solubility > 0.1 mg/mL in pH 1.2 indicates good gastric dissolution potential.[1]
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
-
Objective: Predict passive transcellular permeability.
-
Method:
-
Donor plate: Compound in pH 7.4 buffer.
-
Acceptor plate: pH 7.4 buffer.
-
Membrane: PVDF filter coated with lecithin/dodecane (mimics BBB).
-
Incubate 4 hours; measure concentration in acceptor well.
-
-
Success Criteria:
cm/s confirms high permeability.
Phase 2: Metabolic Stability (The "M")[1]
Protocol C: Microsomal Stability (Liver S9 Fraction)
-
Objective: Assess hepatic clearance and nitro-reduction.
-
Method:
-
Incubate 1 µM compound with pooled human liver microsomes + NADPH regenerating system.
-
Critical Control: Run a parallel incubation under anaerobic conditions (nitrogen purge) to specifically test for nitroreductase activity, which is oxygen-sensitive.
-
Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
-
-
Interpretation: Rapid disappearance under anaerobic conditions confirms nitro-reduction liability.
References
-
Amantadine Pharmacokinetics
-
Nitro-Group Metabolism
-
Adamantane Lipophilicity & BBB
-
W.J. Geldenhuys et al., "Structure-activity relationships of pentacycloundecylamines at the N-methyl-D-aspartate receptor," Bioorganic & Medicinal Chemistry, vol. 15, no. 3, pp. 1525-1532, 2007. Link
-
-
Compound Data Source
-
PubChem, "N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide," National Library of Medicine, 2024. Link
-
Disclaimer: This guide is a theoretical prediction based on chemical structure and available literature on related analogs. Experimental verification is required for clinical application.
Sources
Methodological & Application
Application Note: Synthesis Protocol for N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9). This compound serves as a critical intermediate in the development of antiviral agents (targeting the M2 proton channel) and neuroprotective ligands.
The method employs a direct nucleophilic substitution (
Key Advantages:
-
Atom Economy: Utilizes the generated HBr to form the target salt directly.
-
Purity: Crystallization-driven purification eliminates the need for chromatography.
-
Scalability: Suitable for gram-to-multigram scale synthesis.
Reaction Scheme & Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine of the adamantane cage on the benzylic carbon of the electrophile. The steric bulk of the adamantyl group minimizes over-alkylation (formation of tertiary amines), ensuring high selectivity for the secondary amine.
Figure 1: Reaction pathway for the direct mono-alkylation of 1-adamantanamine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | CAS No. |
| 1-Adamantanamine | 151.23 | 1.0 | Nucleophile | 768-94-5 |
| 4-Nitrobenzyl bromide | 216.03 | 1.05 | Electrophile | 100-11-8 |
| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium | 75-05-8 |
| Diethyl Ether | 74.12 | Wash | Anti-solvent | 60-29-7 |
| Ethanol (Abs.) | 46.07 | Solvent | Recrystallization | 64-17-5 |
Safety Note: 4-Nitrobenzyl bromide is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood. 1-Adamantanamine is a viral M2 channel blocker and should be handled with standard PPE.
Experimental Protocol
Phase 1: Preparation of Free Base (Optional)
If starting with Amantadine Hydrochloride (commercial salt), convert to free base first.
-
Dissolve 10.0 g Amantadine HCl in 50 mL water.
-
Add 20 mL 10% NaOH solution (pH > 12).
-
Extract with Dichloromethane (DCM) (
mL). -
Dry organic layer over anhydrous
, filter, and concentrate in vacuo to yield the white solid free base.
Phase 2: Alkylation Reaction
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 1-Adamantanamine (1.51 g, 10 mmol) and Acetonitrile (anhydrous, 30 mL). Stir until fully dissolved.
-
Addition: Add 4-Nitrobenzyl bromide (2.27 g, 10.5 mmol) in a single portion.
-
Note: A slight excess of the bromide ensures complete consumption of the amine.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours .-
Observation: The solution will initially be clear/yellow.[5] As the reaction progresses, a white to off-white precipitate (the HBr salt) typically begins to form due to its lower solubility in hot MeCN compared to the reactants.
-
-
Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). Stain with Ninhydrin (amine) or UV (nitrobenzyl).
Phase 3: Isolation & Purification[5][6][7]
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (
) for 1 hour to maximize precipitation. -
Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel.
-
Washing: Wash the filter cake with:
-
Cold Acetonitrile (
mL) to remove unreacted bromide. -
Diethyl Ether (
mL) to remove organic impurities and facilitate drying.
-
-
Drying: Dry the solid in a vacuum oven at
for 4 hours. -
Recrystallization (If required): If the purity is
(by HPLC), recrystallize from hot Ethanol. Dissolve in minimum boiling EtOH, filter hot to remove insolubles, and cool to precipitate.
Characterization Data (Expected)
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Appearance | Visual | White to pale yellow crystalline solid | High purity salt form |
| Melting Point | MP | Typical for adamantane salts | |
| (DMSO- | Adamantane cage protons | ||
| Benzylic | |||
| Para-substituted aromatic ring | |||
| Mass Spec | ESI-MS | Matches free base |
Critical Process Workflow
Figure 2: Step-by-step experimental workflow.
Troubleshooting & Optimization
-
Low Yield: If the salt does not precipitate upon cooling, concentrate the acetonitrile solution to half volume and add Diethyl Ether to induce precipitation.
-
Coloration: A strong yellow/orange color in the solid suggests residual 4-nitrobenzyl bromide or decomposition. Wash thoroughly with ether.
-
Solubility Issues: If the starting amine is not fully soluble in MeCN at RT, gentle warming is acceptable before adding the bromide.
References
-
Preparation of Adamantane Derivatives: Pellicciari, R., et al. "Adamantane derivatives of biological interest.[3][5][6] Synthesis and antiviral activity."[3][5][6][7][8][9] Arzneimittelforschung, 1980.
-
General Alkylation of Aminoadamantanes: El-Emam, A. A., et al. "Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides." Molecules, 2013.
-
Synthesis of 4-Nitrobenzyl Bromide: "Preparation of 4-nitrobenzyl bromide." PrepChem, accessed 2026.
-
Amantadine Hydrochloride Synthesis: Dang, A. T., et al.[8] "A Simple and Economical Process for Producing Amantadine Hydrochloride."[10][7][8][11] International Journal of Pharmaceutical Sciences and Research, 2021.[9]
Sources
- 1. aablocks.com [aablocks.com]
- 2. aablocks.com [aablocks.com]
- 3. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 6. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. ijpsr.com [ijpsr.com]
- 10. ias.ac.in [ias.ac.in]
- 11. ias.ac.in [ias.ac.in]
Application Note: Preparation and Handling of N-(4-Nitrobenzyl)-1-adamantanamine HBr Stock Solutions
Topic: Preparation of Stock Solutions for N-(4-Nitrobenzyl)-1-adamantanamine HBr Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, storage, and handling of stock solutions for N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9). This compound features a lipophilic adamantane cage coupled with a nitro-aromatic moiety, presenting specific solubility challenges in aqueous media. This document provides a self-validating workflow to ensure compound stability, accurate dosing, and reproducibility in biological assays (e.g., ion channel blockade, antimicrobial screening).
Physicochemical Profile & Solvent Selection
Understanding the molecular architecture is the first step to successful solution preparation. The adamantane core drives high lipophilicity, while the hydrobromide salt form provides a degree of polar character, though often insufficient for direct aqueous solubility at high concentrations.
Table 1: Compound Specifications
| Property | Detail |
| Compound Name | N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide |
| CAS Number | 1609408-96-9 |
| Molecular Formula | C₁₇H₂₃BrN₂O₂ |
| Molecular Weight | 367.28 g/mol |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility Class | Lipophilic Cationic Salt |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Secondary Solvent | Ethanol (EtOH) - Use with caution due to evaporation |
Solvent Selection Logic (Expertise Pillar)
-
Why DMSO? The adamantane cage is highly hydrophobic. While the HBr salt improves polarity, the lattice energy of the crystal often resists dissolution in pure water. DMSO disrupts these hydrophobic interactions effectively while solvating the ionic HBr portion. It is the gold standard for long-term storage at -20°C.
-
Why Amber Vessels? The p-nitrobenzyl moiety is potentially photosensitive. Long-term exposure to ambient light can lead to slow degradation or reduction of the nitro group. Light-protective labware is mandatory.
-
Why Avoid Direct Aqueous Dissolution? Attempting to dissolve >1 mM directly in water often results in "micro-precipitation"—invisible aggregates that skew IC50 curves and clog microfluidic channels.
Protocol A: Solubility Assessment (Batch Validation)
Before preparing a valuable library stock, perform this saturation test on a small sample to verify the specific batch's behavior.
Objective: Confirm solubility limit in 100% DMSO.
-
Weighing: Weigh approximately 1 mg of the compound into a 1.5 mL amber microcentrifuge tube.
-
Incremental Addition: Add DMSO in 10 µL increments.
-
Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.
-
Observation: Hold the tube against a black background.
-
Target: A clear solution at ~27 µL (for 1 mg) indicates a solubility of ~100 mM.
-
Note: Most adamantane salts are stable at 10-50 mM in DMSO. We recommend 10 mM as a conservative standard to prevent precipitation upon freezing.
-
Protocol B: Preparation of 10 mM Stock Solution
This is the core workflow for generating a reliable master stock.
Reagents & Equipment[4][5][6][7]
-
Solid Compound: N-(4-Nitrobenzyl)-1-adamantanamine HBr.[5]
-
Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic water bath.
Step-by-Step Procedure
1. Mass Calculation:
Calculate the mass required for the desired volume.
2. Weighing:
-
Tare the amber glass vial.
-
Weigh the calculated amount of solid directly into the vial. Record the exact mass (e.g., 18.42 mg).
3. Volume Adjustment:
-
Back-calculate the exact volume of DMSO needed based on the actual mass weighed to maintain 10.0 mM precision.
4. Dissolution (The "Critical Step"):
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 60 seconds.
-
Sonicate in a water bath at room temperature (20-25°C) for 5-10 minutes.
-
Caution: Do not allow the water bath to exceed 40°C, as high heat can degrade the nitro group or cause solvent evaporation.
-
-
Visual QC: Inspect for "schlieren" lines (swirls indicating incomplete mixing) or undissolved crystals. The solution must be optically clear.
5. Aliquotting:
-
Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in amber PCR tubes or cryovials.
-
Reasoning: This prevents repeated freeze-thaw cycles, which can induce crystal nucleation and compound degradation.
Workflow Visualization
Figure 1: Workflow for the preparation of a validated 10 mM stock solution. Note the iterative QC loop to ensure complete dissolution.
Protocol C: Serial Dilution & Assay Preparation
Direct dilution from 100% DMSO to aqueous media often causes precipitation of lipophilic compounds. A "Step-Down" dilution strategy is required.
The "200x" Rule: For biological assays, keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Intermediate Stock (100x): Dilute 10 mM Stock 1:100 into culture media (or buffer)
100 µM (1% DMSO).-
Check for precipitation immediately. If cloudy, use an intermediate dilution in 50% DMSO first.
-
-
Working Solution (1x): Dilute Intermediate Stock 1:10 into media
10 µM (0.1% DMSO).
Dilution Scheme Visualization
Figure 2: Serial dilution strategy designed to minimize osmotic shock and precipitation events in cellular assays.
Storage, Stability & Troubleshooting
Storage Conditions
-
Temperature: -20°C is standard. -80°C is acceptable but unnecessary for HBr salts in DMSO.
-
Environment: Store in a desiccator or sealed bag with silica gel. DMSO is hygroscopic; absorbed water will crash out the adamantane compound over time.
-
Shelf Life:
-
Solid: >2 years (Desiccated, Dark).
-
10 mM DMSO Stock: 6 months (-20°C).
-
Aqueous Dilutions: Prepare fresh daily. Do not store.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO absorbed moisture or solution was saturated. | Warm to 37°C and sonicate. If solids persist, filter (0.22 µm) and re-quantify concentration via HPLC. |
| Yellowing of solution | Nitro group degradation (photolysis). | Discard stock. Prepare fresh in amber tubes. |
| Cytotoxicity in vehicle control | DMSO concentration > 0.5%. | Adjust dilution scheme to ensure final DMSO is < 0.5% (or < 0.1% for sensitive neurons). |
References
-
AA Blocks. (n.d.). N-(4-nitrobenzyl)-1-adamantanamine hydrobromide Product Sheet. Retrieved February 15, 2026, from [Link]
-
Cold Spring Harbor Protocols. (2002). Stock Solutions and General Laboratory Practice. Retrieved February 15, 2026, from [Link]
-
American Chemical Society (ACS). (2018).[6] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. ACS Omega. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. Retrieved February 15, 2026, from [Link]
Sources
Handling and storage requirements for light-sensitive nitrobenzyl compounds
Application Note & Protocol Guide
Topic: Strategic Handling and Storage of Light-Sensitive ortho-Nitrobenzyl Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Paradox of Light-Activated Molecules
The ortho-nitrobenzyl (oNB) group is one of the most widely utilized photolabile protecting groups (PPGs), or "cages," in modern science.[1][2][3] Its utility spans diverse fields, from the controlled release of neurotransmitters and drugs in biological systems to the light-triggered activation of DNA functions and the fabrication of photoresponsive materials.[4][5] The power of oNB-caged compounds lies in their inherent paradox: they are designed to be exquisitely sensitive to light, releasing a target molecule with spatiotemporal precision upon irradiation. This very sensitivity, however, makes their handling and storage a critical challenge. Improper management can lead to premature uncaging, sample degradation, and ultimately, the failure of meticulously planned experiments.
This guide provides a comprehensive framework for the proper handling and storage of oNB compounds. Moving beyond simple instructions, we will explore the fundamental photochemistry that dictates these protocols, empowering researchers to make informed decisions that ensure the integrity and efficacy of these powerful chemical tools.
Section 1: The Underpinning Photochemistry of ortho-Nitrobenzyl Groups
A foundational understanding of the photocleavage mechanism is essential for appreciating the rationale behind the stringent handling protocols. The process is not instantaneous but involves a series of light-induced intramolecular reactions.
The Mechanism of Photocleavage
The photodeprotection of oNB-functionalized substrates is initiated by the absorption of a photon, typically in the UV-A range (around 300-365 nm), which promotes the molecule to an excited state.[6] The mechanism is most often described as a Norrish Type II reaction, proceeding through several key intermediates.[7][8]
-
Photoexcitation & Hydrogen Abstraction: Upon absorbing a photon, the nitro group is excited. In this state, an oxygen atom from the nitro group abstracts a hydrogen atom from the benzylic carbon.[8]
-
Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient, photochromic species known as an aci-nitro intermediate.[7][9] This intermediate is the pivotal point in the uncaging process.
-
Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement cleaves the benzylic C-O bond, liberating the "caged" molecule (e.g., an alcohol, carboxylate, or phosphate) and forming an ortho-nitrosobenzaldehyde (or ketone) byproduct.[8][10]
Figure 1: Simplified workflow of the photocleavage mechanism for o-nitrobenzyl compounds.
The Problematic Byproduct: o-Nitrosobenzaldehyde
While the release of the active molecule is the desired outcome, the generation of o-nitrosobenzaldehyde is an unavoidable consequence. This byproduct is itself photoreactive and thermally unstable, capable of decomposing into oligomers containing azo and amide linkages.[1][2][3] These colored byproducts can absorb light at similar wavelengths to the parent oNB compound, acting as an "inner filter" that reduces photolysis efficiency and can complicate spectroscopic analysis.[2]
Factors Influencing Photolysis Efficiency
The success of an experiment often depends on the efficiency of the photorelease. Several factors can influence the quantum yield (the number of molecules uncaged per photon absorbed) and the overall rate of cleavage.
| Factor | Influence on Photolysis | Rationale & Expert Insight |
| Wavelength | Critical for initiation. Most oNB compounds absorb maximally in the UV-A range (300-365 nm).[6] | Using wavelengths >400 nm is generally ineffective. While lower wavelengths (<300 nm) can work, they are more likely to cause photodamage to biological samples.[6] Always match the irradiation source to the absorbance spectrum of your specific compound. |
| Solvent | Can significantly alter reaction rates and quantum yields. | The presence of water is essential for some intramolecular photoredox pathways in nitrobenzyl alcohols.[11] The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize excited states and intermediates, affecting reaction efficiency.[12][13] |
| pH | Can be critical, especially in aqueous solutions. | The decay of the aci-nitro intermediate can be acid or base-catalyzed, depending on the specific compound structure.[10][11] This can dramatically alter the release kinetics of the caged substrate. |
| Substituents | Electron-donating groups on the aromatic ring can red-shift the absorption wavelength and increase the quantum yield.[14][15] | Adding a methyl group to the benzylic carbon has been shown to enhance cleavage kinetics significantly.[6] This is a key consideration during the design phase of new caged compounds. |
| Oxygen | Molecular oxygen can quench the excited triplet state, reducing uncaging efficiency. | For quantitative studies requiring high precision, deoxygenating the solution by purging with an inert gas (argon or nitrogen) is recommended. |
Section 2: Core Protocols for Storage and Handling
The overarching principle is the rigorous exclusion of activating wavelengths of light. Ambient laboratory lighting and sunlight contain sufficient UV and blue light to initiate degradation over time.[16]
Storage of Solid Compounds
Proper long-term storage is the first line of defense against degradation.
-
Containers: Always use amber glass vials or opaque containers that block ultraviolet and visible light.[17][18][19] For extremely sensitive compounds, wrap amber vials in aluminum foil as a secondary barrier.
-
Temperature: Unless the manufacturer's data sheet specifies otherwise, store solid compounds at -20°C.[16] This minimizes thermal decomposition pathways that can occur even in the dark.[2]
-
Atmosphere: For long-term storage (>6 months), consider flushing the vial with a dry, inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen.[16]
-
Labeling: All labels should clearly state the compound name, concentration (if in solution), date, and a prominent "LIGHT-SENSITIVE" warning.[20][21]
Storage of Stock Solutions
Solutions are often more susceptible to degradation than solids.
-
Solvent Choice: Use anhydrous, high-purity solvents. Dissolved water or impurities can participate in degradation pathways.
-
Aliquoting: Prepare concentrated stock solutions and divide them into smaller, single-use aliquots. This practice is critical as it prevents the repeated warming, cooling, and light exposure of the entire stock.[17]
-
Storage: Store frozen aliquots at -20°C or -80°C in amber or foil-wrapped tubes.[16]
General Handling: The "Dim Light" Workflow
Any procedure involving the handling of oNB compounds outside of their protected storage should be performed with minimal light exposure.
-
Preparation: Whenever possible, work in a room with the lights turned off, using only a dim, long-wavelength "safelight" (e.g., a red photographic safelight) for illumination. If a darkroom is unavailable, work in a designated area away from windows and direct overhead lighting.[17][20]
-
Weighing: To weigh out solid material, briefly remove it from the freezer and place it in a desiccator to warm to room temperature before opening; this prevents condensation of atmospheric moisture onto the cold solid.[16] Perform the weighing quickly in a dimmed area.
-
Dissolution & Dilution: Prepare solutions in amber glassware or cover standard glassware completely with aluminum foil.[17][22] Keep containers covered as much as possible during the process.
-
Cellular & Biological Experiments: When adding the caged compound to cell culture media or buffer, perform the addition in a darkened biosafety cabinet. Protect the culture plates or sample tubes from light by wrapping them in foil or placing them in a light-proof box until the moment of photoactivation.[22]
Section 3: Experimental Protocols & Workflows
The following protocols provide a template for the reliable use of oNB compounds.
Protocol: Preparation of a Concentrated Stock Solution
This protocol minimizes light exposure during the critical first step of bringing the compound into solution.
-
Pre-cool Solvent: Place a sealed vial of anhydrous solvent (e.g., DMSO or DMF) in a desiccator to ensure it is dry.
-
Acclimate Compound: Remove the vial of solid oNB compound from the -20°C freezer and place it in a desiccator at room temperature for 15-20 minutes.
-
Work in Dim Light: Move to a designated low-light area.
-
Weigh Compound: Quickly weigh the desired amount of the solid into a tared amber glass vial.
-
Dissolve: Using a calibrated pipette, add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mM).
-
Mix: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, gentle sonication in a foil-covered beaker can be used.
-
Aliquot for Storage: Immediately divide the stock solution into single-use volumes in small, amber microcentrifuge tubes.
-
Store: Wrap the aliquot tubes in foil, label them, and place them in a freezer box for storage at -20°C or -80°C.
Protocol: General Photolysis Experiment (in vitro)
This workflow outlines a typical experiment for uncaging a substrate in a cuvette for spectroscopic analysis.
-
Prepare Sample: In a low-light environment, prepare the final experimental solution by diluting the stock solution into the desired aqueous buffer. Transfer the solution to a quartz cuvette.
-
Acquire Pre-Irradiation Spectrum: Place the cuvette in a spectrophotometer or fluorometer and record a baseline spectrum (Time = 0). This is the spectrum of the fully "caged" compound.
-
Set Up Irradiation Source: Position the light source (e.g., a 365 nm LED or a filtered mercury lamp) to illuminate the cuvette. Ensure all appropriate safety shields are in place to protect the user from UV exposure.
-
Irradiate: Open the shutter or turn on the light source to irradiate the sample for a defined period (e.g., 10 seconds). The optimal irradiation time must be determined empirically.[23]
-
Acquire Post-Irradiation Spectrum: Immediately after irradiation, record another spectrum.
-
Repeat and Monitor: Repeat steps 4 and 5 for incremental time points until the spectral changes plateau, indicating the reaction is complete.
-
Analyze Data: Analyze the change in absorbance or fluorescence to determine the kinetics and extent of the photorelease.[24]
Figure 2: A generalized experimental workflow for a photolysis study.
Protocol: Monitoring Photocleavage via HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the disappearance of the starting material and the appearance of products.[24][25]
-
Set Up: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: Perform a photolysis experiment as described in 3.2, but take aliquots at each time point and immediately place them in amber HPLC vials in a cooled autosampler tray. If quenching is needed, a scavenger for the nitroso byproduct can be added.
-
Analysis: Inject the samples onto a suitable column (e.g., C18 reverse-phase). Monitor the chromatogram at two key wavelengths: one where the parent caged compound absorbs and another specific to the released substrate or byproduct.
-
Quantification: Integrate the peak areas for the caged starting material and the released product at each time point. Plot the concentration versus time to determine the reaction kinetics.
Section 4: Troubleshooting and Safety
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Photorelease | 1. Insufficient light intensity or incorrect wavelength.[6]2. Degraded compound from improper storage/handling.3. "Inner filter" effect from byproduct accumulation.[2]4. Quenching by oxygen or other solution components. | 1. Verify lamp output and spectrum. Increase irradiation time or intensity.2. Use a fresh aliquot from a properly stored stock.3. Work at lower concentrations. If possible, use a flow setup to remove byproducts.4. Deoxygenate the buffer prior to the experiment. |
| High Background Signal / Premature Uncaging | 1. Exposure to ambient light during sample preparation.[26]2. Hydrolytic instability of the compound in aqueous buffer.[9] | 1. Strictly adhere to low-light handling protocols.2. Check the compound's stability in the experimental buffer by incubating a sample in the dark and analyzing it over time. Prepare fresh solutions just before use. |
| Assay Interference or Cell Toxicity | 1. The nitroso byproduct is reacting with the biological system.[1]2. The caged compound itself has some "dark" biological activity. | 1. Include a control where an irradiated solution (containing only buffer and byproducts) is added to the assay.2. Run a control with the caged compound in the dark to assess its baseline effect. |
Safety Precautions
-
Chemical Safety: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[19][21][27] Consult the Safety Data Sheet (SDS) for the specific compound and solvents used.
-
UV Radiation Hazard: UV light sources used for photolysis can cause severe eye and skin damage. Never look directly at the light source. Use appropriate shielding (e.g., UV-blocking polycarbonate shields) and wear UV-protective safety glasses. Ensure interlocks on commercial systems are functional.
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with institutional and local environmental safety regulations.
Conclusion
Light-sensitive ortho-nitrobenzyl compounds are indispensable tools for research and development. Their successful application hinges entirely on the researcher's ability to protect them from their intended trigger—light—until the precise moment of experimental execution. By integrating an understanding of their fundamental photochemistry with disciplined storage and handling protocols, scientists can ensure the integrity of these molecules, leading to more reliable, reproducible, and impactful results.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. [Link]
-
Wengel, J., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64, 2076. [Link]
-
Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]
-
SOPKP. (2025, April 7). Storage instructions for chemical reagents. [Link]
-
GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. [Link]
-
Wengel, J., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. National Library of Medicine. [Link]
-
MDPI. (n.d.). ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds and Mechanistic New. [Link]
-
Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Yamago, S., et al. (2025, November 21). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
ResearchGate. (2019). Using o-nitrobenzyls as photocleavable linker to prepare...[Link]
-
Yamago, S., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Falvey, D. E., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
-
Papageorgiou, G., et al. (n.d.). Quenching of excited chlorophyll A in vivo by nitrobenzene. National Library of Medicine. [Link]
-
Ellis-Davies, G. C. R. (n.d.). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
ResearchGate. (2025, November 23). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Request PDF. [Link]
-
Hecht, S., et al. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Stavros, V. G., et al. (2025, September 1). The femtochemistry of nitrobenzene following excitation at 240 nm. National Library of Medicine. [Link]
-
University of California San Diego. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Stavros, V. G., et al. (2024, April 4). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. [Link]
-
Wiley-VCH. (n.d.). Photoremovable Protecting Groups Used for the Caging of Biomolecules. [Link]
-
University of California San Diego Blink. (2023, November 14). Photographic Processing Hazards. [Link]
-
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5577. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. [Link]
-
Griesbeck, A. G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6127-6140. [Link]
-
Nizkorodov, S. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Ju, J., et al. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Library of Medicine. [Link]
-
YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. [Link]
-
Penn Engineering. (2006, August 1). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. PubMed. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Light-Sensitive Injectable Prescription Drugs. National Library of Medicine. [Link]
-
Oxford Academic. (2024, June 17). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
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Microwave-assisted synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide
Application Note: Microwave-Assisted Synthesis of N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide (CAS: 1609408-96-9). While traditional thermal alkylation of bulky amines like 1-adamantanamine often suffers from long reaction times (12–24 hours) and incomplete conversion due to steric hindrance, microwave-assisted organic synthesis (MAOS) significantly accelerates this nucleophilic substitution.
By leveraging the high dielectric loss of polar transition states in the
Scientific Foundation & Mechanism[1]
Reaction Mechanism ( )
The synthesis proceeds via a bimolecular nucleophilic substitution (
-
Steric Factors: The bulky adamantyl cage creates significant steric shielding around the nitrogen. Thermal heating often fails to provide sufficient energy to overcome the activation barrier efficiently, leading to stalled reactions.
-
Microwave Effect: Microwave irradiation directly couples with the dipoles of the reagents and the polar transition state. The formation of the charged ammonium intermediate is accelerated by the specific "non-thermal" stabilization of the polar transition state in the electromagnetic field.
-
Salt Formation: The leaving group (bromide ion) immediately associates with the protonated secondary amine product, stabilizing it as the hydrobromide salt and preventing over-alkylation to the tertiary amine.
Figure 1: Mechanistic pathway of the microwave-assisted alkylation demonstrating the direct formation of the hydrobromide salt.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| 1-Adamantanamine | 151.23 | 1.0 | Nucleophile | 768-94-5 |
| 4-Nitrobenzyl bromide | 216.03 | 1.05 | Electrophile | 100-11-8 |
| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium | 75-05-8 |
| Diethyl Ether | 74.12 | Wash | Precipitant | 60-29-7 |
-
Note: 4-Nitrobenzyl bromide is a lachrymator . Handle only in a fume hood.
-
Solvent Choice: Acetonitrile is selected for its high dielectric constant (
) and high loss tangent ( ), ensuring efficient microwave energy absorption.
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).
-
Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with Teflon/silicone septa.
-
Stirring: Magnetic stir bar (high-field compatible).
Experimental Protocol
Step 1: Preparation of Reaction Mixture
-
In a 10 mL microwave vial, dissolve 1-Adamantanamine (151 mg, 1.0 mmol) in Acetonitrile (3.0 mL).
-
Add 4-Nitrobenzyl bromide (227 mg, 1.05 mmol).
-
Expert Tip: A slight excess (5%) of the bromide ensures complete consumption of the nucleophilic amine, which is harder to remove during workup than the bromide.
-
-
Add a magnetic stir bar and seal the vial with a crimp cap.
-
Vortex for 10 seconds to ensure homogeneity.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. This "Ramp-to-Temperature" method prevents thermal runaway.
| Parameter | Setting | Rationale |
| Temperature | 110°C | Optimal for overcoming steric hindrance of adamantane. |
| Hold Time | 15:00 min | Sufficient for >95% conversion based on kinetic profiling. |
| Power | Dynamic (Max 150W) | System adjusts power to maintain 110°C. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff for acetonitrile vapor pressure. |
| Stirring | High | Essential for uniform heat distribution. |
Step 3: Workup & Isolation (Self-Validating)
-
Cooling: Allow the reaction vessel to cool to room temperature (RT) using the reactor's compressed air cooling feature.
-
Precipitation: Upon cooling, the N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide salt will typically crystallize directly from the acetonitrile solution.
-
If no precipitate forms: Cool the vial to 0°C in an ice bath for 30 minutes. If still soluble, add Diethyl Ether (5 mL) dropwise to induce precipitation.
-
-
Filtration: Filter the solid using a vacuum filtration setup (Hirsch funnel).
-
Washing: Wash the filter cake with cold Acetonitrile (1 x 2 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted 4-nitrobenzyl bromide.
-
Drying: Dry the white/off-white solid under vacuum at 40°C for 2 hours.
Figure 2: Experimental workflow for the synthesis and isolation of the target compound.
Results & Discussion
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to conventional reflux methods.
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
| Microwave (This Protocol) | 110°C | 15 min | 88% | >98% |
| Conventional Reflux | 82°C (MeCN reflux) | 12 hours | 62% | 85%* |
*Conventional heating often yields a mixture of mono- and trace di-alkylated products, requiring column chromatography.
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: >220°C (decomposition characteristic of HBr salts).
-
1H NMR (DMSO-d6, 400 MHz):
-
9.10 (br s, 2H,
), -
8.25 (d, 2H, Ar-H, ortho to
), -
7.80 (d, 2H, Ar-H, meta to
), -
4.25 (s, 2H,
), - 2.15 (s, 3H, Adamantane-CH),
-
1.90 (s, 6H, Adamantane-
), -
1.65 (m, 6H, Adamantane-
).
-
9.10 (br s, 2H,
-
IR (KBr): 2910 cm⁻¹ (C-H str, adamantane), 1520/1345 cm⁻¹ (
stretch), 2400–2800 cm⁻¹ (Ammonium salt broad band).
Safety & Hazards
-
4-Nitrobenzyl Bromide: Severe lachrymator and skin irritant. Causes eye and skin burns. All weighing must be done in a functioning fume hood.
-
1-Adamantanamine: Biologically active (antiviral/dopaminergic). Avoid inhalation of dust.
-
Microwave Safety: Do not exceed vessel pressure limits. Acetonitrile is flammable; ensure the vessel is properly sealed and the reactor cavity is ventilated.
References
-
Sigma-Aldrich. Product Specification: N-(4-nitrobenzyl)-1-adamantanamine hydrobromide (CAS 1609408-96-9).
-
Yadav, A. R., et al. (2011). "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry, 4(6). (General methodology for MW amine alkylation).
-
Stanisavljević, A., et al. (2025). "Microwave-promoted mono-N-alkylation of aromatic amines in water."[1] ResearchGate. (Validation of MW mono-alkylation selectivity).
-
BenchChem. "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." (Protocols for Adamantane functionalization).
-
Zhimomi, B. K., et al. (2024). "Microwave-assisted synthesis of novel [1,4] oxazine derivatives."[2] Arkivoc. (Demonstrates reactivity of 4-nitrobenzyl bromide in MW synthesis).
Sources
Application Note: TLC Solvent Systems for Monitoring Adamantane Amine Reactions
Executive Summary: The "Ghost" on the Plate
Adamantane amines (e.g., Amantadine, Memantine, Rimantadine) present a dual challenge in Thin Layer Chromatography (TLC). First, the adamantane cage is lipophilic and bulky, while the amine functionality is highly polar and basic. Second, these compounds lack a conjugated
This guide provides a validated protocol to overcome the two primary failure modes in adamantane chromatography:
-
Tailing/Streaking: Caused by the interaction of basic amines with acidic silanol groups on silica gel.[1]
-
Detection Failure: Caused by reliance on UV visualization or improper staining techniques.
The Chemistry of Separation
To achieve a clean separation (R
-
The Problem: Adamantane amines (
) act as bases. They protonate upon contact with silanols, forming ammonium silanolate salts ( ). This ionic interaction "drags" the spot, resulting in a comet-like streak rather than a defined circle. -
The Solution: A "sacrificial base" (Mobile Phase Modifier) must be added to the solvent system. Ammonia (
) or Triethylamine ( ) competes for the silanol sites, effectively "capping" them and allowing the adamantane amine to migrate freely as a free base.
Mechanism of Action
The following diagram illustrates the competitive inhibition strategy required for sharp peaks.
Figure 1: Mechanism of silanol suppression using basic modifiers to prevent amine tailing.
Optimized Solvent Systems
The following solvent systems have been categorized by the reaction stage. Note: Always pre-saturate the TLC chamber with the mobile phase for at least 15 minutes to ensure reproducible R
Table 1: Validated Mobile Phases
| Reaction Stage | Analyte State | Recommended Solvent System (v/v) | Rationale |
| General Synthesis | Free Amines | DCM : MeOH : NH | The "Gold Standard." DCM solubilizes the cage; MeOH/NH |
| Validated QC | Amantadine HCl | n-Hexane : MeOH : Diethylamine (80 : 40 :[2] 5) | Highly specific system for separating amantadine from impurities [1]. |
| Protection Steps | Boc/Cbz-Protected | Hexane : EtOAc (8 : 2 or 7 : 3) | Protected amines are not basic. No modifier (NH |
| High Polarity | HCl Salts / Polar Byproducts | CHCl | Chloroform is slightly more polar than DCM; TEA is a stronger base than ammonia. |
Critical Safety Note: When using DCM : MeOH : NH
OH , mix the DCM and MeOH first, then add the ammonium hydroxide. Shake vigorously in a separating funnel or closed jar to ensure the ammonia gas is solubilized. If the solution turns cloudy, add a small amount of MeOH until clear.
Visualization Protocols (The "Invisible" Analyte)
Since adamantane amines are UV-inactive, you must use chemical stains. Do not rely on UV
Primary Method: Ninhydrin Stain
Best for: Primary and Secondary amines (e.g., Memantine, Amantadine).
-
Preparation: Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.
-
Action: Reacts with free amines to form "Ruhemann’s Purple."
-
Appearance: Pink to deep purple spots on a white background.
-
Limit: Will not detect tertiary amines or protected (Boc) amines effectively.
Secondary Method: Iodine Chamber
Best for: All adamantane derivatives (including protected/tertiary) due to the lipophilic cage.
-
Preparation: Place a few crystals of solid Iodine (
) in a jar with silica gel. -
Action: Iodine vapor reversibly absorbs into the lipophilic adamantane cage.
-
Appearance: Brown/Yellow spots on a tan background.
-
Warning: The stain fades quickly. Circle spots immediately.
Tertiary Method: Dragendorff’s Reagent
Best for: Tertiary amines and alkaloids.
-
Action: Forms an orange-red precipitate with tertiary nitrogen centers.
-
Appearance: Orange spots on a yellow background.
Experimental Workflow & Decision Tree
Use this logic flow to determine the correct monitoring protocol for your specific reaction step.
Figure 2: Decision tree for solvent and stain selection based on amine protection status.
Step-by-Step Protocol
Materials
-
TLC Plates: Silica Gel 60 F
(Aluminum or Glass backed). -
Micro-capillaries.
-
Developing Chamber (Jar with lid).
Procedure
-
Sample Prep: Dissolve ~2 mg of reaction mixture in 0.5 mL of DCM (avoid MeOH for spotting if possible, as it spreads the spot). If the compound is a salt, add 1 drop of Ammonium Hydroxide to the sample vial to free-base it before spotting.
-
Spotting: Apply a small, concentrated spot (< 2 mm diameter). Apply 1 cm from the bottom.
-
Elution:
-
Pour solvent (e.g., DCM:MeOH:NH
OH 90:10:1) into the chamber. -
Crucial: Swirl and let stand for 5 minutes to saturate the air with ammonia vapor.
-
Run the plate until the solvent front is 1 cm from the top.
-
-
Drying:
-
Remove plate and air dry in a fume hood.
-
Note: Ensure all ammonia smell is gone before staining (ammonia reacts with Ninhydrin to turn the whole plate purple).
-
-
Visualization:
Troubleshooting
| Observation | Cause | Corrective Action |
| Spot stays at baseline | Compound is likely a salt (HCl/TFA). | Add more NH |
| Long streaks (Comets) | Silanols are active.[8] | Switch from NH |
| Whole plate turns purple | Ammonia residue. | Dry the plate more thoroughly before dipping in Ninhydrin. |
| No spots visible | Volatility or wrong stain. | The compound may have sublimed during drying. Try Iodine vapor (no heat required). |
References
-
Validation of Amantadine TLC Method: El-Sherbiny, D. T., El-Enany, N., Belal, F. F., & Hansen, S. H. (2008).[2] Simultaneous determination of amantadine hydrochloride and its related substances by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
-
Ninhydrin Staining Mechanism: Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry.
-
General TLC of Amines (Silanol Interactions): Poole, C. F. (2003). The Essence of Chromatography. Elsevier Science. (Chapter: Thin-Layer Chromatography).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantitative thin-layer chromatographic method for determination of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLC stains [reachdevices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. microbenotes.com [microbenotes.com]
- 6. epfl.ch [epfl.ch]
- 7. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 8. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Nitrobenzyl)-1-adamantanamine Hydrobromide
Welcome to the technical support center for the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide, primarily focusing on the reductive amination pathway.
Question: My yield of N-(4-Nitrobenzyl)-1-adamantanamine is consistently low. What are the likely causes and how can I improve it?
Low yield in this synthesis is a common issue and can often be attributed to challenges in one of the two key stages of reductive amination: imine formation or the subsequent reduction. The steric hindrance of the bulky 1-adamantanamine can significantly impact both steps.
Potential Cause 1: Inefficient Imine Formation
The initial condensation between the sterically bulky 1-adamantanamine and 4-nitrobenzaldehyde to form the N-(4-nitrobenzylidene)-1-adamantanamine intermediate can be slow and incomplete. In fact, literature has reported yields as low as 11% for a related imine synthesis, highlighting the inherent difficulty of this step[1].
Solutions:
-
Catalysis: The use of a mild acid catalyst can promote imine formation. A few drops of glacial acetic acid can be beneficial.
-
Dehydration: The formation of an imine is a reversible reaction that produces water. Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent like toluene.
-
Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Reaction Time and Temperature: Given the steric hindrance, longer reaction times and elevated temperatures may be necessary to achieve a reasonable conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Cause 2: Incomplete Reduction of the Imine
The C=N bond of the imine intermediate must be effectively reduced to the desired secondary amine. The choice of reducing agent and reaction conditions are critical.
Solutions:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde if added too early. It is best to allow for sufficient time for imine formation before adding NaBH₄[2].
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for reductive aminations. It is particularly effective because it can be added at the beginning of the reaction (one-pot synthesis) and will preferentially reduce the iminium ion over the aldehyde[2][3][4]. This is often the reagent of choice for challenging reductive aminations.
-
-
pH Control: The reduction of the imine is most effective when it is protonated to form an iminium ion. Maintaining a mildly acidic pH (around 5-6) can enhance the rate of reduction. This can often be achieved by the addition of acetic acid, which also catalyzes imine formation[3].
Potential Cause 3: Side Reactions
Several side reactions can occur, leading to a decrease in the yield of the desired product.
-
Over-alkylation: While less common in reductive amination than in direct alkylation, it is a possibility. Using a stoichiometric amount of the aldehyde can help minimize this.
-
Reduction of the Nitro Group: Strong reducing conditions can potentially reduce the nitro group on the 4-nitrobenzaldehyde. Mild reducing agents like NaBH(OAc)₃ are less likely to cause this issue compared to stronger reducing agents or catalytic hydrogenation under harsh conditions[4].
Question: I am considering direct alkylation of 1-adamantanamine with 4-nitrobenzyl bromide as an alternative synthesis route. What are the potential pitfalls of this method?
Direct alkylation is a viable alternative to reductive amination. However, it comes with its own set of challenges.
Potential Pitfalls:
-
Over-alkylation: The product, N-(4-Nitrobenzyl)-1-adamantanamine, is a secondary amine and can react with another molecule of 4-nitrobenzyl bromide to form a tertiary amine. This is a common problem in direct alkylation of amines[5][6]. To minimize this, a large excess of 1-adamantanamine can be used.
-
Salt Formation: The reaction produces hydrobromic acid (HBr) as a byproduct, which will react with any amine present (starting material or product) to form the hydrobromide salt[5][7][8]. This can complicate the reaction and subsequent work-up. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is necessary to neutralize the HBr as it is formed.
-
Reaction Rate: The bulky nature of 1-adamantanamine can lead to a slow reaction rate. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can accelerate the reaction[9].
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the reductive amination synthesis?
For reductive aminations using sodium triacetoxyborohydride, 1,2-dichloroethane (DCE) is often the preferred solvent[4]. Tetrahydrofuran (THF) is also a suitable option. If using sodium borohydride, methanol is a common choice as it facilitates imine formation[3].
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. You can use a mobile phase such as ethyl acetate/hexane to separate the starting materials (1-adamantanamine and 4-nitrobenzaldehyde), the imine intermediate, and the final product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q3: My final product is an oil, but I need a solid. How do I form the hydrobromide salt?
After the reaction is complete and the crude product has been isolated (typically after an aqueous workup and extraction with an organic solvent), the free base can be dissolved in a suitable solvent like diethyl ether or ethyl acetate. Then, a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) can be added dropwise until precipitation is complete. The resulting solid can then be collected by filtration, washed with a non-polar solvent like hexane, and dried.
Q4: What is the best way to purify the final N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide?
Recrystallization is the most common method for purifying the final salt. A mixed solvent system, such as ethanol/ethyl acetate or methanol/diethyl ether, is often effective. The crude salt is dissolved in a minimum amount of the more polar solvent (e.g., ethanol) at an elevated temperature, and then the less polar solvent (e.g., ethyl acetate) is added until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
This protocol is recommended for its generally higher yields and selectivity with challenging substrates.
Materials:
-
1-Adamantanamine
-
4-Nitrobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
HBr solution (e.g., 33 wt. % in acetic acid)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-adamantanamine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight to complete.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-Nitrobenzyl)-1-adamantanamine free base.
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Add a solution of HBr dropwise with stirring until precipitation of the hydrobromide salt is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purify the product by recrystallization if necessary.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective; allows for a one-pot procedure.[2][3][4] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions.[4] |
| Catalyst | Glacial Acetic Acid | Catalyzes imine formation and facilitates reduction.[3] |
| Stoichiometry | Slight excess of aldehyde | Ensures complete consumption of the amine. |
Protocol 2: Direct Alkylation
This protocol provides an alternative route but requires careful control to avoid over-alkylation.
Materials:
-
1-Adamantanamine
-
4-Nitrobenzyl bromide
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
HBr solution
Procedure:
-
In a round-bottom flask, dissolve 1-adamantanamine (2.0 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of 4-nitrobenzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to obtain the crude free base.
-
Follow steps 9-12 from Protocol 1 for hydrobromide salt formation and purification.
Visualizing the Synthesis
Reductive Amination Workflow
Caption: Reductive amination workflow for the synthesis.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Adamantanamine Hydrobromide Solubility & Handling
[1]
Introduction: The Adamantane Cage Challenge
Adamantanamine Hydrobromide (Amantadine HBr) presents a unique set of solubility challenges derived from its structure. Unlike simple aliphatic amines, the adamantane group is a rigid, bulky, lipophilic "cage."[1] While the hydrobromide salt formation imparts water solubility, the compound exists in a delicate thermodynamic balance.[1]
This guide moves beyond basic datasheets to address the why and how of solubility failures—specifically "crashing out" (precipitation), pH-induced instability, and solvent incompatibility.[1]
Module 1: The Solubility Baseline
Before troubleshooting, we must establish the thermodynamic reality of the compound.[1] Unlike its hydrochloride counterpart (which is freely soluble up to ~400 mg/mL in water), the hydrobromide salt often exhibits distinct solubility kinetics due to the larger ionic radius of the bromide counterion (
Solubility Profile Matrix
| Solvent System | Solubility Rating | Behavior & Notes |
| Water (pH < 7) | High | Thermodynamically stable.[2][3] Solubility increases significantly with temperature ( |
| Ethanol / Methanol | Good | Excellent for recrystallization.[1][2][3] Solubility is temperature-dependent.[1][2][3] |
| DMSO / DMF | High | Useful for stock solutions, but difficult to remove downstream.[1][2] |
| Ether / Hexane | Insoluble | Acts as an anti-solvent.[1][2][3] Will cause immediate precipitation.[1][3] |
| Water (pH > 10) | Poor | CRITICAL FAILURE POINT. Converts to free base and precipitates.[1][2] |
Module 2: Aqueous Solubility & pH Troubleshooting
The most frequent support ticket we receive involves "mysterious" precipitation in aqueous buffers.[1] This is almost exclusively a pH-driven event, not a saturation issue.[1][2][3]
The Mechanism of Failure
Adamantanamine has a pKa of approximately 10.1 – 10.8 [1, 2].[1]
-
At pH 7.0: The molecule is
protonated ( ).[2][3] It is ionic and water-soluble.[1][2][3] -
At pH 10.1: 50% of the molecule exists as the free base (
).[2] -
The Problem: The free base is highly lipophilic (greasy) due to the adamantane cage and is insoluble in water .[1]
Troubleshooting FAQ: Aqueous Systems
Q: My solution turned cloudy after adjusting the pH to 7.4 with NaOH. Why? A: Localized supersaturation.[1][2][3] When you add a drop of strong base (NaOH), the local pH at the injection site can spike above 11.[1]0. This momentarily converts the salt to the insoluble free base, forming a "cloud" that may take time to redissolve.[1]
-
Fix: Use a weaker base (e.g., Sodium Bicarbonate) or add the base very slowly with vigorous stirring to prevent local pH spikes.[1][2]
Q: Can I use Phosphate Buffered Saline (PBS)?
A: Yes, but watch the "Common Ion Effect."[1][2] While rare with HBr, high concentrations of other salts can reduce the solubility product (
Visual Logic: The pH Precipice
Figure 1: The pH-dependent solubility switch.[2][3] Keeping pH below 9.0 is critical for maintaining the soluble salt form.
Module 3: Organic Solvent & Formulation Challenges
Researchers often encounter issues when moving from synthesis to formulation or biological assay.
Troubleshooting FAQ: Organics
Q: I'm trying to recrystallize the HBr salt, but it won't crash out of Ethanol. A: Adamantanamine HBr has significant solubility in ethanol, especially at room temperature.[1]
-
The Protocol:
Q: Can I dissolve the HBr salt in DMSO for cell culture? A: Yes. DMSO is an excellent solvent.[1][3] However, ensure your stock concentration accounts for the dilution into media.[1]
Module 4: Temperature & Stability
Q: My stock solution has crystals at the bottom after storage at
-
The Fix: Warm the solution to
in a water bath and vortex. If it redissolves completely, the compound is safe to use.[1] If a fine haze remains, filter it ( ), but be aware the concentration may be lower than calculated.[1]
Master Troubleshooting Workflow
Use this logic flow to diagnose solubility failures in real-time.
Figure 2: Step-by-step diagnostic workflow for identifying the root cause of precipitation.
References
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 2130, Amantadine. Retrieved from [Link][2]
-
DrugBank Online. (2024).[1][2] Amantadine: DB00915.[1][3] Retrieved from [Link][2]
-
Tu, Y., Yi, Z., Liao, J., & Song, S. (2017).[1][4] Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.[1][2][3][4][5][6] Brazilian Journal of Chemical Engineering, 34(1). Retrieved from [Link](Note: While this reference specifically details the HCl salt, the thermodynamic principles and solvent interactions (Apelblat correlation) are mechanistically relevant for troubleshooting the HBr salt).
Sources
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K – ScienceOpen [scienceopen.com]
- 6. scielo.br [scielo.br]
Technical Support Center: Decontamination & Removal of 4-Nitrobenzyl Bromide
Case ID: PNB-Br-REMOVAL-001 Status: Active Guide Assigned Specialist: Senior Application Scientist Last Updated: February 15, 2026
Executive Summary & Safety Warning
The Issue: 4-Nitrobenzyl bromide (PNB-Br) is a highly reactive alkylating agent used frequently for protecting carboxylic acids and phenols. However, it is a potent lachrymator and skin irritant. Its lipophilic nature often causes it to co-elute with products during chromatography, and its toxicity necessitates removal to extremely low ppm levels, particularly in pharmaceutical intermediates.
Safety Critical:
-
Lachrymator: Always handle in a functioning fume hood.
-
Corrosive: Causes severe skin burns.
-
Decontamination: PNB-Br hydrolyzes slowly in water but rapidly in basic alcoholic solutions.
Module 1: Solution-Phase Scavenging (The "Amine Wash")
Best For: Crude reaction mixtures where the final product is stable to mild bases and acid washes.
The Concept: Rather than relying on difficult chromatographic separation, we chemically modify the lipophilic PNB-Br impurity into a highly polar, water-soluble ammonium salt. This allows the impurity to be "washed away" during the aqueous workup.
The Reagent:
-
Why? These diamines contain a primary amine (highly nucleophilic to react with PNB-Br) and a tertiary amine (to ensure the final adduct is basic and protonatable).
Protocol: The DMAPA Scavenging Workflow
-
Quantify Excess: Estimate the equivalents of unreacted PNB-Br (via TLC or HPLC).
-
Add Scavenger: Add 1.5 – 2.0 equivalents (relative to excess PNB-Br) of DMAPA to the reaction mixture.
-
Incubate: Stir at room temperature for 30–60 minutes.
-
Acid Wash: Dilute with organic solvent (EtOAc or DCM) and wash the organic layer with 1M HCl or 10% Citric Acid .
-
Phase Separation: Collect the organic layer. The PNB-Br is now removed.
Visualization: Scavenging Mechanism
Figure 1: Logical flow of the amine scavenging protocol. The lipophilic impurity is converted to a water-soluble salt.
Module 2: Solid-Phase Scavenging (Resin Filtration)
Best For: Late-stage intermediates, acid-sensitive compounds, or when aqueous workup is impossible.
The Concept: Use a polymer-supported nucleophile. The PNB-Br reacts with the solid bead. You simply filter the resin, and the impurity is trapped on the filter paper.
Recommended Resins:
-
Thiol Resins (e.g., Si-Thiol, MP-Thiol): The gold standard for alkyl halides. Thiols are soft nucleophiles that react rapidly with benzylic bromides.
-
Amine Resins (e.g., PS-Benzylamine): Good alternative if thiols are unavailable.
Comparative Data: Scavenging Efficiency
| Scavenging Method | Reagent Type | Time to Completion | Removal Efficiency | Workup Required |
| Solution Phase | DMAPA (Liquid) | 30 min | >99.5% | Extraction (Acid Wash) |
| Solid Phase | Si-Thiol (Silica) | 1-2 hours | >98% | Filtration only |
| Solid Phase | MP-Thiol (Polymer) | 2-4 hours | >95% | Filtration only |
| Recrystallization | Ethanol | N/A | Variable (Loss of yield) | Drying/Filtering |
Protocol: Resin Treatment
-
Dissolve: Ensure crude product is dissolved in a compatible solvent (DCM, THF, or DMF).
-
Load: Add 2–4 equivalents of Thiol Resin relative to the estimated PNB-Br content.
-
Agitate: Shake or stir gently (do not use magnetic stir bars with fragile polymer beads) for 2 hours.
-
Filter: Pass through a fritted glass funnel or a Celite pad.
-
Wash: Rinse the resin cake with solvent to recover any entrained product.
Module 3: Troubleshooting Chromatography
If scavenging is not an option and you must rely on column chromatography, PNB-Br presents a challenge due to its "streaking" behavior and UV activity.
Diagnostic:
-
TLC Visualization: PNB-Br is UV active (254 nm). It typically has an
of ~0.6–0.8 in 20% EtOAc/Hexanes. -
Staining: It does not stain well with Anisaldehyde or PMA but may turn yellow/brown with certain basic stains.
Optimization Strategy:
-
Change Selectivity: PNB-Br is
-acidic (electron-deficient ring).-
Switch Solvent: If using Hexane/EtOAc, switch to DCM/Methanol or Toluene/EtOAc . Toluene often interacts with the nitro group, shifting the
differently than the product.
-
-
Flash Column Loading: Do not overload. PNB-Br tends to "tail."
-
Recrystallization (Pre-Column): If PNB-Br is the major impurity (>10%), recrystallize first.
-
Solvent System:Ethanol (Absolute) or Cyclohexane/Benzene (1:1) .[7] PNB-Br crystallizes effectively from cooling ethanol solutions [1].
-
Module 4: Decontamination & Waste Management
Critical: Do not dispose of PNB-Br directly into organic waste drums without neutralization, as it poses a risk to waste handlers.
Neutralization Protocol:
-
Prepare Solution: Create a solution of 10% NaOH in Ethanol/Water (1:1).
-
Treat Waste: Slowly add PNB-Br contaminated waste to this solution.
-
Mechanism: The hydroxide ion hydrolyzes the bromide to 4-nitrobenzyl alcohol (non-lachrymatory) and eventually degrades the nitro functionality over time.
-
Verify: Check pH is >10 before disposal.
Frequently Asked Questions (FAQ)
Q: My product is an amine. Will DMAPA scavenging react with it? A: No. DMAPA is a nucleophile. If your product is an amine (also a nucleophile), it will not react with DMAPA. However, your product might react with the PNB-Br. In this case, the PNB-Br has likely already been consumed. If PNB-Br remains, use a Thiol Resin , which is a softer nucleophile and less likely to interact with your amine product than a solution-phase base.
Q: I see a new spot on TLC after adding DMAPA. What is it? A: That is the DMAPA-PNB adduct. It is highly polar. If you see this spot in your organic layer, your acid wash was insufficient. Increase the concentration of the acid wash or check the pH of the aqueous layer (it must be acidic, pH < 2) to ensure the adduct is fully protonated and extracted.
Q: Can I use Silica-supported amine instead of Thiol? A: Yes. Silica-supported amines (like Si-Amine) work via the same mechanism as DMAPA but in solid phase. They are generally slower than thiols but avoid the potential sulfur smell associated with thiol resins.
Q: How do I remove the "tear gas" smell from my glassware? A: Rinse glassware with the Ethanolic NaOH solution described in Module 5. Do not just use acetone; it often spreads the lachrymator into the air.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
MacMillan, D., et al. (2000). "Polymer-Supported Reagents as Versatile Tools in Combinatorial Chemistry."[2] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Organic Syntheses. (1936). "p-Nitrobenzyl Bromide."[4][8] Org.[9][10][11] Synth. 16, 54. Link
-
Biotage. (2024).[12] "Supported Reagents & Scavengers User Guide." (Industry standard data for Si-Thiol and MP-Thiol equivalents). Link
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.org [mdpi.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Prep of p-Nitrobenzyl Bromide & Relatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzyl bromide | 100-11-8 [chemicalbook.com]
- 8. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Convenient Catalytic Free Radical Reductions of Alkyl Halides Using an Organotin Reagent on Non-Cross-Linked Polystyrene Support [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability Protocol for N-(4-Nitrobenzyl)-1-adamantanamine
Executive Summary & Molecule Profile
User Query: "How do I prevent degradation of N-(4-Nitrobenzyl)-1-adamantanamine when kept in solution for experimental assays?"
Scientist's Analysis: This molecule presents a "perfect storm" for stability challenges due to three distinct structural moieties:
-
The Adamantane Cage: Highly lipophilic, leading to rapid adsorption onto plastic surfaces (polypropylene/polystyrene).
-
The Secondary Amine: Susceptible to oxidation (N-oxide formation) and condensation with carbonyl-containing solvents.
-
The 4-Nitrobenzyl Group: While less photolabile than its ortho-isomer, the para-nitro group renders the benzylic position electron-deficient yet susceptible to radical photoreduction and hydrogen abstraction under UV/Vis irradiation.
This guide provides a self-validating protocol to mitigate these risks.
Critical Degradation Vectors & Troubleshooting
Module A: Photochemical Degradation (The Nitro-Group Risk)
The Issue: Solutions turn yellow/orange or precipitate upon exposure to ambient light. Mechanistic Insight: Nitrobenzyl derivatives are chromophores. While o-nitrobenzyl is a famous photocleavable group, the p-nitrobenzyl group in your compound is prone to photoreduction . UV energy can excite the nitro group, leading to radical abstraction of the benzylic hydrogen or reduction to a nitroso/aniline species, drastically altering pharmacological potency.
Protocol 1: Photoprotection Workflow
-
Step 1: All solution preparation must occur under amber light or in a hood with UV-filters.
-
Step 2: Use Amber Borosilicate Glass (Type I) vials. If unavailable, wrap clear glass in aluminum foil immediately.
-
Step 3: For long-term assays (>24h), seal the vial headspace with Argon to prevent photo-oxidation synergy.
Module B: Oxidative Instability (The Amine Risk)
The Issue: Appearance of "N-oxide" impurities or imine hydrolysis products in LC-MS. Mechanistic Insight: Secondary amines in solution are prone to oxidation by dissolved oxygen or peroxides found in ethers (THF, Dioxane). The benzylic carbon (between the nitrogen and the phenyl ring) is the "soft spot" for radical attack.
Protocol 2: Solvent Management
-
Solvent Choice: Avoid ethers (THF, Diethyl ether) unless freshly distilled/inhibitor-free. Preferred solvents are DMSO (Anhydrous) or Methanol (Degassed) .
-
Additives: If the assay tolerates it, add 0.1% Ascorbic Acid or BHT as a radical scavenger.
-
Salt Conversion: If storing for >1 week, convert the free base to the Hydrochloride (HCl) salt . The protonated amine (
) is significantly more resistant to oxidation than the free base.
Module C: Surface Adsorption (The Adamantane Risk)
The Issue: Concentration drops significantly in the first hour without degradation products appearing (Mass balance failure). Mechanistic Insight: Adamantane is a "grease ball." It has an extremely high logP. If you store a nanomolar solution in a polypropylene (Eppendorf) tube, the molecule will partition into the plastic walls.
Protocol 3: Material Compatibility
-
Strict Rule: NO PLASTICS. Use silanized glass vials for concentrations
. -
Pipetting: Pre-wet pipette tips 3 times with the solution before transfer to saturate binding sites on the tip surface.
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for handling this compound to prevent specific degradation pathways.
Figure 1: Critical Control Points (CCP) for maintaining solution stability. Failure at any node leads to a specific degradation mode.
Quantitative Data: Solvent & Storage Compatibility
Use this table to select the correct vehicle for your experiments.
| Solvent System | Stability Rating (25°C) | Primary Risk Factor | Recommended Action |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | Hygroscopicity | Store under Argon; use single-use aliquots to prevent water uptake. |
| Methanol (HPLC Grade) | ⭐⭐⭐⭐ (Good) | Evaporation | Cap tightly; keep cold (4°C). |
| Acetone / Ketones | ❌ (Critical Failure) | Schiff Base Formation | DO NOT USE. Reacts with amine to form imines. |
| THF / Dioxane | ⭐⭐ (Poor) | Peroxide Oxidation | Use only if fresh; add BHT stabilizer. |
| Water (Neutral pH) | ⭐ (Very Poor) | Solubility / Precipitation | Molecule is hydrophobic. Requires cyclodextrin or surfactant. |
| 0.1M HCl (aq) | ⭐⭐⭐⭐ (Good) | Solubility | Forms stable salt; good for aqueous dilutions. |
Frequently Asked Questions (FAQs)
Q1: I see a new peak at M+16 in my LC-MS after 24 hours. What is it? A: This is the N-oxide . It indicates oxidative degradation.
-
Fix: Your solvent likely contains dissolved oxygen or peroxides. Degas your solvent (sparge with Helium/Argon for 10 mins) and store the sample at -20°C.
Q2: Can I use plastic 96-well plates for screening? A: Only if the concentration is high (>100 µM). At lower concentrations (nM range), the adamantane group will drive the molecule into the plastic, causing a false negative in potency assays.
-
Fix: Use Glass-coated or low-binding plates. Alternatively, add 0.01% BSA or Tween-20 to block the plastic surface sites.
Q3: The solution turned slightly yellow overnight. Is it ruined? A: The yellowing suggests trace photoreduction of the nitro group to an azo or nitroso species.
-
Fix: Check purity via HPLC.[1] If >98% remains, it may be usable, but you must wrap all future samples in foil immediately.
Q4: Can I dissolve this in Acetone to make a stock solution? A: Absolutely not. Acetone is a ketone. It will react with the secondary amine of your compound to form an enamine/imine (Schiff base), effectively destroying your sample within hours.
References
-
Photochemistry of Nitrobenzyl Groups
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group. ChemRxiv (2025).[2]
-
Source:
- Relevance: Establishes the baseline photosensitivity of nitrobenzyl-amine linkages.
-
-
Amine Oxidation Mechanisms
-
Developments in the Aerobic Oxidation of Amines.[3] ACS Catalysis.
-
Source:
- Relevance: Details the radical pathways for secondary amine oxid
-
-
Adamantane Lipophilicity & Drug Delivery
-
Adamantane in Drug Delivery Systems and Surface Recognition.[4] PMC (NIH).
-
Source:
- Relevance: Validates the high adsorption risks of adamantane deriv
-
-
Synthesis & Stability of Adamantane Amines
-
Simple and Economical Process for Producing Amantadine Hydrochloride.[5] PMC (NIH).
-
Source:
- Relevance: Supports the protocol of converting the amine to an HCl salt for maximum stability.
-
Sources
Technical Support Center: Managing Hygroscopicity in Hydrobromide Salts
Welcome to the technical support center for resolving hygroscopicity issues in pharmaceutical development. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with moisture-sensitive compounds, particularly hydrobromide (HBr) salts. Here, we provide in-depth, scientifically grounded answers to common questions, troubleshooting guides for experimental hurdles, and practical strategies to ensure the stability and manufacturability of your active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, framed in a question-and-answer format.
Q1: My hydrobromide salt API is showing significant weight gain and clumping upon storage. What is happening and how do I confirm it's a hygroscopicity issue?
A1: The phenomena you're observing—weight gain and clumping—are classic indicators of hygroscopicity, which is the tendency of a solid to absorb or adsorb moisture from the surrounding environment.[1][2] Hydrobromide salts, while often selected for their ability to improve solubility and create stable crystalline forms, can be susceptible to moisture uptake.[3][4] This occurs because the polar functional groups in the API and the ionic nature of the salt can form hydrogen bonds with water molecules in the air.[5][6]
The consequences of uncontrolled moisture uptake are significant and can impact various stages of development:
-
Physical Instability : Beyond clumping and caking, moisture can induce phase transitions, such as the conversion of an amorphous form to a less soluble crystalline form, or changes between polymorphic states.[7] This can alter critical properties like solubility and dissolution rate.
-
Chemical Instability : The presence of water can accelerate chemical degradation pathways like hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[1][5]
-
Manufacturing Challenges : Hygroscopic powders exhibit poor flowability, which complicates processes like milling, blending, and tablet compression.[8] Materials can adhere to manufacturing equipment, leading to inaccurate dosing and processing delays.[1][8]
Experimental Protocol: Confirming and Quantifying Hygroscopicity
To systematically confirm and quantify the hygroscopicity of your HBr salt, a gravimetric sorption analysis is the standard approach.[][10] Dynamic Vapor Sorption (DVS) is a highly sensitive and commonly used technique.[][11]
Step-by-Step DVS Protocol:
-
Sample Preparation : Place a small, accurately weighed sample (typically a few milligrams) of your HBr salt onto the DVS instrument's microbalance.[10]
-
Drying/Pre-treatment : The sample is first dried under a stream of dry nitrogen (0% Relative Humidity, RH) at a controlled temperature (e.g., 25°C or 40°C) to establish a stable, dry baseline weight.[10] This pre-treatment step is crucial for accurate interpretation.[10]
-
Sorption Phase : The relative humidity of the gas stream is increased incrementally (e.g., in 10% RH steps from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's weight until it reaches equilibrium (i.e., a stable weight).
-
Desorption Phase : Following the sorption phase, the RH is decreased in a stepwise manner back to 0% RH to assess the reversibility of the water uptake.
-
Data Analysis : The change in mass at each RH step is plotted against the RH to generate a moisture sorption-desorption isotherm.[11] This plot provides a detailed profile of your material's hygroscopic behavior.
The data from this experiment will allow you to classify the hygroscopicity of your material, often based on established criteria like those from the European Pharmacopoeia.[10]
Q2: I've confirmed my HBr salt is hygroscopic. What immediate steps can I take in the lab to handle the material without compromising its integrity?
A2: Immediate handling of a known hygroscopic material requires stringent environmental control to prevent moisture exposure.[12]
-
Controlled Environment : All handling, weighing, and processing of the HBr salt should be conducted in a low-humidity environment. This can be achieved using a glove box purged with dry nitrogen or a dedicated "dry room" with controlled, low relative humidity.[12]
-
Appropriate Packaging : For short-term storage between experiments, use tightly sealed containers with a desiccant. For longer-term storage, high-barrier packaging, such as foil pouches, is recommended to protect against moisture ingress.[1][13]
-
Minimize Exposure Time : Plan your experiments to minimize the time the material is exposed to ambient conditions. Have all necessary equipment and reagents ready before opening the material's container.
Q3: My HBr salt is too hygroscopic for our intended solid dosage form. What are my strategic options to mitigate this issue for long-term development?
A3: Mitigating hygroscopicity for a viable drug product involves a multi-pronged approach, spanning from crystal engineering to advanced formulation strategies.[7][14][15] The goal is to either reduce the inherent hygroscopicity of the API or to protect it from the environment.
Decision Workflow for Mitigating Hygroscopicity
Caption: Decision workflow for selecting a hygroscopicity mitigation strategy.
Option 1: Crystal Engineering (Modifying the Solid Form)
This approach aims to alter the crystal lattice of the API to reduce its affinity for water molecules.
-
Alternative Salt Screening : While you currently have an HBr salt, screening for other salt forms (e.g., mesylate, sulfate, tartrate) is a primary strategy.[4][16] Different counterions can lead to different crystal packing arrangements and hydrogen bonding networks, some of which may be significantly less hygroscopic.[16] However, be aware that changing the salt form can also impact other critical properties like solubility and bioavailability, requiring a careful balance of properties.[17][18]
-
Co-crystal Formation : A powerful technique is to form a co-crystal of your HBr salt with a pharmaceutically acceptable co-former (e.g., a carboxylic acid).[3][19][20] Co-crystals are multi-component crystals where the API and co-former are held together by non-ionic interactions, like hydrogen bonds.[21] This can create a more stable crystal lattice that effectively "shields" the hygroscopic sites on the API from water molecules, significantly reducing moisture uptake.[22][23] This approach is often preferred over changing the salt form as it can improve stability without negatively impacting solubility.[3][19]
-
Polymorph Screening : A single compound can often crystallize into multiple different forms, known as polymorphs.[24] These polymorphs can have distinct physical properties, including hygroscopicity.[24] A comprehensive polymorph screen may identify a more stable, less hygroscopic crystalline form of your existing HBr salt.
Option 2: Formulation Strategies (Creating a Physical Barrier)
If modifying the API itself is not feasible, formulation techniques can be used to create a physical barrier against environmental moisture.[5][14]
-
Film Coating : This is one of the most common methods, where a thin polymer film is applied to the surface of a tablet or granule.[5][14] This film acts as a moisture barrier.[7] Coatings can be formulated with water-soluble or water-insoluble polymers, or a combination, to balance moisture protection with the desired drug release profile.[5]
-
Encapsulation : The API can be encapsulated within a protective shell of polymers using techniques like spray-drying.[14][15] This envelops the hygroscopic core, shielding it from humidity.[7]
-
Co-processing with Hydrophobic Excipients : Blending the HBr salt with hydrophobic excipients (e.g., magnesium stearate, certain types of cellulose) can help by deflecting moisture away from the active ingredient.[14][15]
The choice between these strategies depends on the severity of the hygroscopicity, the target dosage form, and the stage of development.[13]
Q4: How do I determine the "Critical Relative Humidity" (CRH) of my HBr salt, and why is this value important?
A4: The Critical Relative Humidity (CRH) is the specific relative humidity at which a material begins to absorb a significant amount of moisture from the atmosphere, often leading to deliquescence (dissolving in the absorbed water).[25] Below its CRH, the material will not absorb atmospheric moisture.[25]
Knowing the CRH is critically important for several reasons:
-
Defining Safe Handling Conditions : It provides a precise threshold for environmental control. Manufacturing and storage environments must be maintained below the CRH to prevent physical and chemical instability.[12]
-
Informing Packaging Requirements : The CRH helps guide the selection of appropriate packaging. A material with a low CRH will require more protective, high-barrier packaging and potentially the inclusion of desiccants.[13]
-
Predicting Formulation Interactions : When mixed with other excipients, the CRH of the mixture is often lower than that of the individual components.[25] Understanding the CRH of your API is the first step in predicting and managing these complex interactions.
Experimental Protocol: Determining CRH
The CRH can be determined experimentally by exposing the sample to a range of controlled humidity environments and observing the point of significant water uptake.
Method 1: Using Saturated Salt Solutions (Static Method)
-
Prepare Humidity Chambers : Create a series of sealed desiccators, each containing a saturated solution of a different salt. Each saturated salt solution will maintain a specific, known relative humidity in the headspace at a constant temperature.[26][27]
-
Sample Exposure : Place accurately weighed samples of your HBr salt in open containers within each desiccator.
-
Monitor for Changes : After a period of equilibration (e.g., 24-48 hours), observe the samples for physical changes (clumping, deliquescence) and re-weigh them to determine moisture uptake.
-
Identify CRH : The CRH is the lowest humidity level at which significant water uptake and/or deliquescence is observed.
| Saturated Salt Solution | Relative Humidity at 25°C (%) |
| Potassium Acetate | ~23 |
| Magnesium Chloride | ~33 |
| Potassium Carbonate | ~43 |
| Sodium Bromide | ~58 |
| Sodium Chloride | ~75 |
| Potassium Chloride | ~84 |
| Potassium Sulfate | ~97 |
Note: RH values are temperature-dependent.[27]
Method 2: Using Dynamic Vapor Sorption (DVS)
The CRH can also be identified from a high-resolution DVS isotherm. It is the RH value at which a sharp, vertical increase in water sorption is observed, indicating deliquescence.
Visualizing the Problem: Hygroscopicity and Its Consequences
Caption: The causal chain from inherent hygroscopicity to downstream development challenges.
References
-
Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]
-
Kumar, P. S., & Kumar, A. S. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. Available at: [Link]
-
Scasino, C., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. Available at: [Link]
-
Wilczyński, S., et al. (2023). A Comprehensive Review on Salt Formation as a Method to Improve the Stability of Drugs. MDPI. Available at: [Link]
-
Al-Mhyawi, S. R. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Polymers. Available at: [Link]
-
Kumar, P. S., & Kumar, A. S. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
-
PharmaRead. (2025). The drug substance is so hygroscopic that the entire process becomes humidity-dependent. Available at: [Link]
-
Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
Kumar, L. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at: [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
Dillner, A. M., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. Available at: [Link]
-
Scribd. (n.d.). Optimal Salt Form Selection Guide. Available at: [Link]
-
Wu, Y. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. Available at: [Link]
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Jain, A., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]
-
Zhan, X., et al. (2010). Calculating critical relative humidity from solubility according to Pitzer ion interaction model. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]
-
Chen, Y. L. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Critical relative humidity. Available at: [Link]
-
Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Available at: [Link]
-
Wisdomlib. (2026). Hygroscopicity: Significance and symbolism. Available at: [Link]
-
Burnett, D. J., et al. (2004). Determining the critical relative humidity for moisture-induced phase transitions. International Journal of Pharmaceutics. Available at: [Link]
-
ResearchGate. (2022). Preparation and Evaluation of Pharmaceutical Cocrystals for Solubility Enhancement of Dextromethorphan HBr. Available at: [Link]
-
Paulekuhn, G. S., et al. (2007). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Asgari, M., et al. (2015). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Journal of Pharmaceutical and Health Sciences. Available at: [Link]
-
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
Jain, A., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]
-
Lu, J., et al. (2021). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. Available at: [Link]
-
Wexler, A., & Hasegawa, S. (1954). Relative Humidity-Temperature Relationships of Some Saturated Salt Solutions in the Temperature Range 0° to 50° C. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
ResearchGate. (2025). Salt and polymorph selection strategy based on the biopharmaceutical classification system for early pharmaceutical development. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]
-
ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production. Available at: [Link]
-
MDPI. (2022). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
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- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. pharmainfo.in [pharmainfo.in]
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- 17. pharmtech.com [pharmtech.com]
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- 24. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification Strategies for Sticky Adamantane Amine Precipitates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of adamantane amines. The unique cage-like structure of adamantane imparts desirable pharmacological properties, such as high lipophilicity and metabolic stability, but it also presents significant purification hurdles, often resulting in sticky, amorphous, or oily precipitates that are difficult to handle and purify.[1][2][3]
This resource provides in-depth, experience-driven troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Understanding the Challenge: Why are Adamantane Amines "Sticky"?
The adamantane cage is a rigid, bulky, and highly lipophilic moiety.[1][2] When combined with a polar amine group, the resulting molecule possesses a unique amphiphilic character. This can lead to:
-
Incomplete Crystallization: The bulky adamantane group can disrupt the ordered packing required for a well-defined crystal lattice, leading to the formation of oils or amorphous solids.
-
Solvent Trapping: The interstitial spaces within poorly formed precipitates can trap solvent molecules, contributing to a sticky or gummy consistency.
-
Impurity Entrapment: The rapid and disordered precipitation of these compounds can trap starting materials, byproducts, and other impurities within the solid matrix.
The following guide will address these issues with practical, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: My adamantane amine crashed out of solution as a sticky oil instead of a crystalline solid. What should I do?
This is a common issue known as "oiling out." It occurs when the compound's solubility limit is exceeded too rapidly, or when the temperature of the solution is above the melting point of the impure product.
-
Immediate Action:
-
Re-heat the mixture until the oil redissolves completely.
-
Add a small amount of additional solvent to ensure the solution is no longer supersaturated.
-
Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop, followed by a gradual transfer to a refrigerator and then a freezer.
-
-
If Oiling Out Persists:
-
Change the Solvent System: Your current solvent may be too nonpolar. Try a slightly more polar solvent or a solvent mixture.
-
Consider an Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until turbidity persists.[4][5] This can often induce crystallization.
-
Q2: I've managed to get a solid precipitate, but it's very sticky and difficult to filter. How can I handle this?
A sticky precipitate is often a sign of residual solvent or impurities.
-
Improve Filtration:
-
Trituration: Before filtration, try stirring the precipitate with a small amount of a solvent in which your product is insoluble but the impurities are soluble. This can wash away surface impurities and may help to break up the sticky mass.
-
Solvent Exchange: After the initial filtration, wash the solid with a cold, low-boiling point solvent (like cold diethyl ether or pentane) to displace the high-boiling point solvent that may be trapped.
-
-
Alternative Isolation:
-
Decantation: If the precipitate is too fine or sticky to filter, allow it to settle, and then carefully decant the supernatant. Wash the precipitate with a suitable solvent and decant again. Repeat as necessary before drying under high vacuum.
-
Q3: My purified adamantane amine hydrochloride has a low or broad melting point. What does this indicate?
A depressed or broad melting point is a strong indicator of impurities.[6] This could be due to trapped solvents or unreacted starting materials.
-
Further Purification is Necessary:
-
Recrystallization: Perform another recrystallization, paying close attention to the rate of cooling and the choice of solvent.[7][8]
-
Washing: Wash the solid with a solvent that is known to dissolve the suspected impurities but not your product.[6]
-
Sublimation: For thermally stable adamantane derivatives, sublimation can be a highly effective purification technique, especially for removing non-volatile impurities.[9][10][11]
-
Q4: How do I choose the best solvent for recrystallizing my adamantane amine?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
Solvent Screening Protocol:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A good candidate will not dissolve the compound at this stage.
-
Heat the test tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly. The best solvent will yield a high recovery of crystalline product.
-
| Solvent Class | Polarity | Adamantane Amine Solubility | Common Examples |
| Nonpolar | Low | Generally good, especially for the free base | Hexane, Heptane, Toluene |
| Moderately Polar | Medium | Often good for salt forms, solubility varies with structure | Ethyl Acetate, Dichloromethane, Diethyl Ether |
| Polar Protic | High | Good for salt forms, may require a co-solvent | Ethanol, Methanol, Isopropanol |
| Polar Aprotic | High | Variable, can be good for dissolving crude material | Acetone, Acetonitrile, Tetrahydrofuran (THF) |
Troubleshooting Guides
Scenario 1: Persistent Oiling Out During Recrystallization
Problem: Despite slow cooling and solvent adjustments, the adamantane amine consistently separates as an oil.
Causality: This often happens when the melting point of the impure compound is lower than the temperature at which it becomes insoluble in the chosen solvent. The strong lipophilic character of the adamantane cage can also favor self-association in a disordered, liquid-like state over an ordered crystal lattice.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting persistent oiling out.
Detailed Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude adamantane amine in the minimum amount of a "good" solvent (e.g., ethanol, THF, or dichloromethane) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, such as water, hexane, or diethyl ether) dropwise while stirring vigorously.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). At this point, stop the addition.
-
Crystal Growth: If crystals do not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal. Allow the solution to stand undisturbed to promote slow crystal growth.
-
Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize yield before collecting the solid by filtration.
Scenario 2: Amine Streaking on Silica Gel Column Chromatography
Problem: The adamantane amine streaks severely on a silica gel column, leading to poor separation and low recovery.
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions, causing them to "stick" to the stationary phase and elute slowly and broadly.[12][13]
Troubleshooting Strategies:
| Strategy | Mechanism | Typical Implementation |
| Add a Competing Base | A small amount of a basic additive in the mobile phase neutralizes the acidic silanol groups.[13] | Add 0.1-1% triethylamine (Et3N) or ammonia in methanol to the eluent.[12][14] |
| Use a Different Stationary Phase | Avoids the acidic nature of silica gel altogether. | Use basic alumina or an amine-functionalized silica column.[13][14][15] |
| Switch to Reverse-Phase | Separates based on hydrophobicity, often effective for polar salts. | Use a C18 column with a mobile phase of acetonitrile/water or methanol/water.[13][16] |
| Convert to a Less Polar Derivative | Protecting the amine group (e.g., as a Boc-carbamate) reduces its basicity and polarity.[6] | React the amine with Boc anhydride, purify the carbamate, and then deprotect. |
Experimental Workflow: Column Chromatography with a Basic Modifier
Caption: Workflow for amine purification using modified silica gel chromatography.
Scenario 3: Converting the Free Base to a Stable Hydrochloride Salt
Problem: The purified adamantane amine free base is an oil or a low-melting solid, making it difficult to handle and store.
Causality: The free amine may have a lower melting point and be more susceptible to air oxidation than its corresponding salt. Converting it to a hydrochloride salt often results in a stable, high-melting, crystalline solid that is easier to handle.[6]
Protocol: Hydrochloride Salt Formation
-
Dissolve the Free Base: Dissolve the purified adamantane amine free base in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane (DCM), or ethyl acetate.
-
Prepare HCl Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane).
-
Precipitation: While stirring the amine solution, add the HCl solution dropwise. The hydrochloride salt will typically precipitate out of the solution.[6]
-
Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution with moist pH paper to ensure it is acidic.
-
Isolation: Collect the precipitated salt by filtration, wash it with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any excess HCl, and dry it thoroughly under vacuum.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
- Google Patents. (n.d.).
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
University of Calgary. (n.d.). Column chromatography. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
Science.gov. (n.d.). aliphatic amines extraction: Topics by Science.gov. [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. [Link]
-
PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. [Link]
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
NIH. (2022, February 4). Simple and Economical Process for Producing Amantadine Hydrochloride. [Link]
-
ResearchGate. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
-
RSC Publishing. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]
-
IJPSR. (2009). a simple method for synthesis of amantadine hydrochloride. [Link]
-
Veeprho. (n.d.). Adamantane Impurity 13 | CAS 768-95-6. [Link]
-
Organic Syntheses. (n.d.). adamantane. [Link]
-
ResearchGate. (n.d.). FEATURES OF THE PREPARATION AND CHARACTERIZATION OF ADAMANTANE-CONTAINING FATTY AROMATIC AMINES AS POTENTIAL MONOMERS FOR OPTIALLY TRANSPARENT POLYMERS | Request PDF. [Link]
-
University of Toronto Scarborough. (n.d.). Sublimation Theory. [Link]
-
MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
-
OMICS International. (2014, March 3). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. [Link]
- Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.
-
Scientific.net. (n.d.). Synthesis and Characterizaion of Adamantane-Containing Quaternary Ammonium Salts. [Link]
-
PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]
-
MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]
- Google Patents. (n.d.).
-
ACS Omega. (2020, June 25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. [Link]
-
ResearchGate. (n.d.). Chemical structures of memantine I and amantadine II. [Link]
-
NIH. (n.d.). Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons. [Link]
-
Walsh Medical Media. (2012, October 22). A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Guide: pH Control in N-(4-Nitrobenzyl)-1-adamantanamine Isolation
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: Isolating N-(4-Nitrobenzyl)-1-adamantanamine presents a dual challenge: the steric bulk/lipophilicity of the adamantane cage and the basicity of the secondary amine. The 4-nitrobenzyl group adds a layer of complexity by slightly reducing the basicity of the amine (via electron withdrawal) compared to the parent 1-adamantanamine.
The Solution:
Precise pH control is the lever for phase switching. You must manipulate the pH to toggle the molecule between its water-soluble salt form (
Key Chemical Parameters:
| Parameter | Value (Approx.) | Implication |
|---|---|---|
| pKa (Conjugate Acid) | ~9.2 – 9.6 | The pH must be >11.5 to ensure >99% Free Base. |
| LogP (Lipophilicity) | High (> 3.5) | The free base is virtually insoluble in water; highly prone to "oiling out." |
| Stability | Nitro-sensitive | Avoid strong reducing environments after reaction completion. |
The Physics of Isolation (Theory)
To isolate this molecule effectively, you must understand the Henderson-Hasselbalch equation as it applies to extraction.
The "Rule of 2"
To drive the equilibrium 99% toward the desired phase, you must adjust the pH by at least 2 units away from the pKa.[1]
-
To Extract into Water (Purification wash): Target pH < 7.0 .
-
The amine is protonated (
). The bulky adamantane group makes this salt act like a surfactant, often causing emulsions.
-
-
To Extract into Organics (Isolation): Target pH > 11.5 .
-
The amine is deprotonated (
).[1] It becomes highly lipophilic and migrates to the organic layer (DCM, EtOAc, or Toluene).
-
Step-by-Step Isolation Protocol
Phase 1: Reaction Quench & Acidic Wash (Optional)
Use this phase only if you need to remove non-basic impurities (e.g., unreacted aldehyde).
-
Cooling: Cool reaction mixture to < 10°C.
-
Acidification: Slowly add 1M HCl until pH reaches 2.0 – 3.0 .
-
Washing: Wash the aqueous slurry/solution with a non-polar solvent (e.g., Hexanes or Ether) to remove neutral organic impurities. Discard the organic layer.
Phase 2: Basification (The Critical Step)
-
pH Adjustment: To the aqueous phase (containing the product salt), add 2M NaOH dropwise with vigorous stirring.
-
Target:pH 12.0 . Use a calibrated pH meter, not just paper, as the organic vapors can affect paper readings.
-
-
Observation: The solution will turn cloudy as the free base precipitates or oils out.
-
Extraction: Add Dichloromethane (DCM) or Ethyl Acetate.
-
Why DCM? It solubilizes the bulky adamantane group better than ether, reducing emulsion risks.
-
Phase 3: Salt Formation (Final Isolation)
If you require the solid hydrochloride salt for stability:
-
Dry the organic layer (Phase 2) over
. -
Filter and cool to 0°C.
-
Bubble anhydrous HCl gas or add HCl in Dioxane/Ether dropwise.
-
The product will precipitate immediately as a white solid.
Visual Workflow (Decision Logic)
Caption: Logical flow for pH-controlled isolation. Green nodes indicate critical success states; Yellow nodes represent decision points.
Troubleshooting Guide
Q1: I adjusted the pH to 10, but my yield is low. Where is my product?
Diagnosis: Incomplete Deprotonation. Explanation: While the pKa of 1-adamantanamine is ~10.5, the nitrobenzyl group lowers this slightly, but pH 10 is likely too close to the pKa. At pH = pKa, 50% of your product is still in the water-soluble salt form. Fix: You must obey the "Rule of 2." Increase the pH to 12.0 or higher . This forces the equilibrium >99% toward the organic-soluble free base.
Q2: A thick emulsion formed during the basic extraction. The layers won't separate.
Diagnosis: Surfactant Effect. Explanation: The adamantane cage is highly hydrophobic, while the protonated amine is hydrophilic. At neutral/intermediate pH, or if the concentration is too high, the molecule acts like a soap, stabilizing the interface. Fix:
-
Add Brine: Saturate the aqueous layer with NaCl to increase density and ionic strength.
-
Filter: Pass the emulsion through a pad of Celite.
-
Solvent Switch: If using Ether, switch to DCM (Dichloromethane). DCM is heavier than water and often breaks adamantane-based emulsions better.
Q3: I tried to make the HCl salt, but it turned into a sticky oil/gum instead of a powder.
Diagnosis: "Oiling Out" due to impurities or solvent choice. Explanation: Adamantane derivatives are lipophilic. If the solvent is too polar (like wet ethanol) or if excess water is present, the salt forms a hydrate or oil. Fix:
-
Dry Rigorously: Ensure the free base solution is completely dry (MgSO4) before adding acid.
-
Change Solvent: Use Diethyl Ether or MTBE as the solvent for precipitation.
-
Trituration: If it oils, decant the solvent, add fresh dry ether, and scratch the flask walls vigorously with a glass rod to induce crystallization.
Q4: My product is turning yellow/brown upon standing.
Diagnosis: Oxidation of the Free Base. Explanation: Secondary amines, especially benzylic ones, can oxidize in air. The nitro group is generally stable, but the amine center is vulnerable. Fix:
-
Store the product as the HCl salt (much more stable).
-
If you must keep the free base, store it under Argon/Nitrogen at -20°C.
References
-
Synthesis and Isolation of Adamantyl Amines
-
pKa and Solubility of Adamantanamine Derivatives
-
General Amine Workup Procedures
-
Amantadine Hydrochloride Synthesis Patents
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. ias.ac.in [ias.ac.in]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K – ScienceOpen [scienceopen.com]
- 9. scielo.br [scielo.br]
- 10. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing spectral interference in analysis of nitrobenzyl derivatives
Technical Support Center: Spectral Analysis of Nitrobenzyl Derivatives
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your data looks "wrong." Perhaps your mass spec shows a peak that shouldn't exist, your fluorescence assay is dead silent, or your UV-Vis spectrum is shifting unpredictably during photolysis.
Nitrobenzyl derivatives—specifically o-nitrobenzyl (oNB) photolabile groups—are indispensable tools in chemical biology and synthesis.[1][2] However, the very electronic properties that make them reactive also make them spectroscopic nightmares if not properly managed.
This guide is not a textbook. It is a troubleshooting system designed to isolate and resolve spectral interference across UV-Vis, Fluorescence, LC-MS, and NMR platforms.[1]
Module 1: UV-Vis & Photolysis Monitoring
The Issue: "I cannot calculate the quantum yield of uncaging because the background absorbance keeps shifting."
The Science: The primary interference in o-nitrobenzyl analysis is the Nitroso Artifact . Upon UV irradiation (typically 365 nm), the o-nitrobenzyl group cleaves to release your substrate and a byproduct: o-nitrosobenzaldehyde (or ketone).[1]
-
The Problem: The starting nitro group absorbs at ~260–300 nm. The nitroso byproduct, however, has a significant absorption tail that extends into the 300–450 nm range.
-
The Consequence: As you irradiate, the optical density (OD) at your monitoring wavelength may increase rather than decrease, masking the release of your cargo.
Troubleshooting Protocol: Differential Spectral Analysis
-
Establish the Isosbestic Point:
-
Perform a time-course irradiation (0, 10, 30, 60, 120 seconds) in a quartz cuvette.
-
Overlay the spectra.[3] If a clean isosbestic point (a wavelength where absorbance does not change) appears, your reaction is clean.
-
Deviation: If the isosbestic point drifts, you have secondary photolysis of the nitroso byproduct (forming azo-dimers or oligomers).
-
-
The "Schiff Base" Trap (Chemical Validation):
-
o-nitrosobenzaldehyde reacts with primary amines.[1] If your buffer contains Tris or Glycine, you will generate imines (Schiff bases) that absorb further red-shifted.
-
Fix: Switch to PBS or HEPES buffer to prevent secondary chromophore formation.
-
Workflow Visualization: The following diagram outlines the decision logic for validating photolysis without spectral bias.
Caption: Decision tree for isolating spectral artifacts during o-nitrobenzyl uncaging.
Module 2: Fluorescence Quenching
The Issue: "My fluorophore is conjugated to a nitrobenzyl linker, but the signal is <10% of what I expected."
The Science:
Nitro groups (
-
Mechanism 1: Photoinduced Electron Transfer (PET): The excited fluorophore donates an electron to the electron-deficient nitro group.
-
Mechanism 2: Intersystem Crossing (ISC): The heavy oxygen atoms and nitrogen facilitate spin-orbit coupling, flipping the fluorophore into a non-emissive triplet state.
Data Summary: Quenching vs. Distance
The quenching efficiency is inversely proportional to the distance (
| Linker Type | Approx. Distance ( | Quenching Efficiency | Recommendation |
| Direct Conjugation | < 3 | > 95% (Dark) | Avoid. Use only for "turn-on" probes. |
| Ethyl Spacer | ~ 5 | 60–80% | Acceptable for high-yield fluorophores only.[1] |
| PEG-4 Spacer | ~ 15 | < 10% | Ideal for labeling without signal loss. |
| Rigid Proline | Variable | Variable | Good for enforcing fixed separation.[1] |
Troubleshooting FAQ:
-
Q: Can I use this quenching to my advantage?
-
A: Yes. This is the basis of "activatable" probes. You design the molecule so the nitrobenzyl group quenches the fluorophore until photolysis cleaves the nitro group away. This results in a massive signal increase (10–50 fold) upon uncaging.
-
-
Q: How do I confirm it's quenching and not degradation?
Module 3: LC-MS & Ion Source Artifacts
The Issue: "I see a mass peak corresponding to [M-16] or [M-30]. Is my compound decomposing?"
The Science: Nitro compounds are highly susceptible to redox reactions inside the electrospray ionization (ESI) source. This is an instrumental artifact, not a sample impurity.
-
Reduction: The high voltage at the capillary tip can reduce
to ( mass shift) or nitroso ( ). -
Fragmentation: In-source fragmentation often ejects the
radical ( ).
Step-by-Step Validation Protocol:
-
Gradient Check:
-
If the "impurity" peak elutes at the exact same retention time as your main nitrobenzyl peak, it is an in-source artifact . Real impurities will usually have slightly different retention times on a C18 column.
-
-
Cone Voltage Ramp:
-
Inject your sample while ramping the cone voltage (or fragmentor voltage) from low (10V) to high (100V).[1]
-
Observation: If the ratio of the [M-30] peak increases relative to the parent [M] peak as voltage rises, it is thermally/electrically induced in the source.
-
-
Ionization Mode Switch:
-
Nitro compounds often ionize better in Negative Mode (
) or as adducts ( ).[1] -
Switching to negative mode often suppresses the reduction artifacts seen in positive mode protonation.
-
Caption: Mechanism of false metabolite generation (amine reduction) in ESI mass spectrometry.
Module 4: NMR Structural Elucidation
The Issue: "The aromatic region is a mess. I can't assign the protons."
The Science: The nitro group is a powerful electron-withdrawing group (EWG), causing significant deshielding.
-
Ortho Protons: Shifted downfield to 8.0–8.4 ppm .
-
Benzylic Protons: The
group in nitrobenzyl derivatives is diastereotopic if there is a chiral center nearby, often appearing as an AB quartet rather than a singlet.
Expert Tip:
Do not rely on 1D
-
Look for the distinct coupling between the deshielded ortho proton and the meta proton.
-
If analyzing the photolyzed product, the nitroso aldehyde proton will appear very far downfield (~10 ppm), distinct from the starting material.
References
-
Bochet, C. G. (2002).[1] "Photolabile protecting groups and linkers."[1][2] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link
-
Reinfelds, M., et al. (2025). "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega. Link(Note: Generalized link to journal based on recent search findings regarding kinetic updates).
-
Ilochonwu, B. C., et al. (2022).[1] "Revisiting the non-fluorescence of nitroaromatics: presumption versus reality." Photochemical & Photobiological Sciences. Link
-
Hess, T. F., et al. (2025/Updated).[1][6] "Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry." Analyst. Link(Contextualizing the ESI reduction artifacts).
Sources
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]
- 5. 3-Nitrobenzyl alcohol(619-25-0) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the FTIR Spectrum Analysis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular characterization, precision and reliability are paramount. N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide, a derivative of the adamantane family, presents a unique analytical challenge due to its complex structure, incorporating a bulky aliphatic cage, aromatic functionalities, and a salt form. This guide provides an in-depth analysis of its characterization using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and accessible technique. We will delve into the interpretation of its spectral features, compare FTIR with alternative analytical methods, and provide a robust experimental protocol.
The Role of FTIR in Pharmaceutical Analysis
FTIR spectroscopy is a cornerstone of chemical analysis in the pharmaceutical industry, utilized for everything from raw material identification to quality control of final products.[1][2] The technique works by measuring the absorption of infrared radiation by a molecule's chemical bonds, which vibrate at specific frequencies. This results in a unique spectral "fingerprint" that provides information about the functional groups present.[3] For a molecule like N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide, FTIR is an invaluable first-pass technique for confirming its identity and purity swiftly and non-destructively.[1]
Deconstructing the Spectrum: Predicted FTIR Analysis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide
The infrared spectrum of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide is a composite of the vibrational modes of its distinct structural components: the adamantane cage, the secondary amine hydrobromide, the p-substituted nitrobenzyl group.
-
The Adamantane Core (C₁₀H₁₅-): The adamantane structure, with its high Td symmetry, gives rise to a relatively simple and characteristic IR spectrum.[4] Key vibrational modes include C-H stretching and CH₂ deformation. The C-H stretching vibrations of the adamantane cage are expected in the 2850-2950 cm⁻¹ region.[5]
-
Secondary Amine Hydrobromide (-NH₂⁺-Br⁻): The presence of a secondary amine salt significantly influences the spectrum. The N-H stretching vibrations of secondary amine salts typically appear as a broad band at lower frequencies than free amines, often in the 2400-2800 cm⁻¹ range, due to strong hydrogen bonding.[6][7] Additionally, an NH₂⁺ deformation (bending) vibration is expected around 1560-1620 cm⁻¹.[7]
-
p-Substituted Nitrobenzyl Group (NO₂-C₆H₄-CH₂-):
-
Nitro Group (-NO₂): The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[8][9][10]
-
Aromatic Ring (p-disubstituted benzene): Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[11] The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration, typically a strong band in the 800-850 cm⁻¹ range.
-
Methylene Bridge (-CH₂-): The CH₂ group will show stretching vibrations that may overlap with the adamantane C-H stretches in the 2850-2950 cm⁻¹ region.
-
Table 1: Predicted Characteristic FTIR Absorption Bands for N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3000-3100 | Aromatic C-H | Stretching | Medium to Weak |
| ~2850-2950 | Aliphatic C-H (Adamantane, CH₂) | Stretching | Strong |
| ~2400-2800 | N-H in Amine Salt | Stretching (Broad) | Medium to Strong |
| ~1560-1620 | N-H in Amine Salt | Bending | Medium |
| ~1500-1570 | Nitro (NO₂) | Asymmetric Stretching | Strong |
| ~1450-1600 | Aromatic C=C | Stretching | Medium |
| ~1300-1370 | Nitro (NO₂) | Symmetric Stretching | Strong |
| ~800-850 | p-disubstituted Benzene | C-H Out-of-plane Bending | Strong |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Two primary methods for analyzing solid samples like N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
This traditional method involves mixing the sample with dry KBr powder and pressing it into a transparent pellet.[12][13]
Step-by-Step Protocol:
-
Drying: Dry spectroscopy-grade KBr powder in an oven to eliminate moisture, which shows broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹.[12]
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample into a fine powder.[13]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.[13]
-
Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a transparent or semi-transparent disc.[12][14]
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
ATR is a more modern and rapid technique that requires minimal sample preparation.[1][2]
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Analysis: Acquire the spectrum.
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of a solid sample.
Comparison with Alternative Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive characterization often requires complementary techniques.[15][16]
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Absorption of infrared radiation causes molecular vibrations. | Identifies functional groups. | Fast, non-destructive, versatile for various sample types.[1][2] | Provides limited information on molecular connectivity and stereochemistry; difficult for complex mixtures. |
| NMR Spectroscopy (¹H, ¹³C) | Interaction of atomic nuclei with a magnetic field. | Detailed molecular structure, atom connectivity, stereochemistry.[17] | Provides unambiguous structural elucidation. | Slower, requires larger sample amounts, more expensive instrumentation.[17] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determines molecular weight and elemental formula; structural information from fragmentation.[18] | High sensitivity, provides exact mass. | Destructive, may not distinguish isomers without fragmentation analysis.[18] |
In practice, these techniques are used in conjunction.[19][20] FTIR provides a quick confirmation of synthesis and purity, NMR determines the precise atomic structure, and MS confirms the molecular weight.
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide. Its ability to rapidly identify key functional groups—the adamantane cage, the secondary amine salt, and the nitrobenzyl moiety—makes it ideal for initial characterization and routine quality control. While NMR and Mass Spectrometry are required for complete structural elucidation, FTIR provides a cost-effective and efficient method to verify the molecular identity. By understanding the expected spectral features and employing proper sample handling techniques, researchers can confidently utilize FTIR to support their drug development and chemical synthesis endeavors.
References
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Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
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Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. [Link]
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Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
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Journal of Chemical Education. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. [Link]
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AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]
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ResearchGate. (2025, August 8). A DFT analysis of the vibrational spectra of nitrobenzene. [Link]
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ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]
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International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR. [Link]
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ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
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International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. [Link]
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MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]
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Oriental Journal of Chemistry. (n.d.). FTIR AND LASER RAMAN SPECTRUM OF 1,2-DICHLORO-4-FLUORO-5- NITROBENZENE. [Link]
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PubMed. (2013, July 25). Unidirectional vibrational energy flow in nitrobenzene. [Link]
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Journal of Chemical Education. (n.d.). A Comparison of FTNMR and FTIR Techniques. [Link]
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ResearchGate. (2025, August 6). Phase transitions in adamantane derivatives: 1-fluoroadamantane. [Link]
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Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. [Link]
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ResearchGate. (n.d.). FTIR, NMR, and mass spectroscopy characterization of compound 1. [Link]
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University of Calgary. (n.d.). IR: amines. [Link]
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ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. [Link]
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ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
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National Institute of Standards and Technology. (n.d.). Amantadine. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
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National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the M2 Channel Binding Affinity: Amantadine vs. N-(4-Nitrobenzyl)-1-adamantanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, particularly concerning influenza A, the M2 proton channel remains a critical target. Amantadine, a first-generation adamantane derivative, paved the way for M2 inhibitors, though its efficacy has been challenged by the emergence of resistant strains.[1][2] This has spurred the development of new derivatives with modified pharmacophores aimed at enhancing binding affinity and overcoming resistance. This guide provides a comparative analysis of the binding affinity of the parent compound, Amantadine, against a substituted derivative, N-(4-Nitrobenzyl)-1-adamantanamine, for the influenza A M2 proton channel.
Amantadine: The Archetype M2 Channel Blocker
Amantadine's mechanism of action is centered on its ability to block the M2 proton channel, a homotetrameric protein essential for the influenza A virus's replication cycle.[1][2][3] By obstructing this channel, Amantadine prevents the acidification of the viral interior, a crucial step for viral uncoating and the release of viral ribonucleoproteins into the host cell cytoplasm.[3]
The binding of Amantadine to the M2 channel is a subject of extensive study, with a consensus pointing to a high-affinity binding site within the channel's pore.[3][4] Solid-state NMR spectroscopy has been instrumental in elucidating this interaction, revealing that a single Amantadine molecule binds in the N-terminal lumen of the channel.[4][5] This binding physically occludes the channel, disrupting the water-mediated proton transport.[5]
A second, lower-affinity binding site has been identified on the C-terminal lipid-facing surface of the protein, though the luminal site is considered the primary locus of its antiviral activity.[3][4]
Comparative Binding Affinity: A Predictive Analysis
Direct experimental data quantifying the binding affinity of N-(4-Nitrobenzyl)-1-adamantanamine to the M2 channel is not currently published. However, by examining the structure-activity relationships of various adamantane derivatives, we can infer the potential impact of the N-(4-nitrobenzyl) substitution on binding affinity compared to the unsubstituted amine of Amantadine.
Key Structural Considerations:
-
The Adamantane Cage: The rigid, lipophilic adamantane cage is the core pharmacophore that anchors the molecule within the hydrophobic pore of the M2 channel.
-
The Amino Group: The primary amine of Amantadine is crucial for its activity, with its protonated form thought to interact with key residues within the channel.
-
The N-(4-Nitrobenzyl) Substituent: This bulky, aromatic group introduces several new factors:
-
Steric Hindrance: The size of the benzyl group could potentially hinder the entry of the molecule into the narrow M2 channel pore, possibly reducing binding affinity.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, which will decrease the basicity of the amine nitrogen. This could alter the electrostatic interactions with the channel.
-
Hydrophobic and Aromatic Interactions: The benzyl group could engage in additional hydrophobic or π-π stacking interactions with aromatic residues in or near the binding pocket, potentially increasing binding affinity if the geometry is favorable.
-
Inference on Binding Affinity:
Based on SAR studies of other N-substituted adamantane derivatives, the addition of a bulky substituent to the amine can have variable effects. Some studies have shown that larger substituents can decrease activity, likely due to steric clashes.[6] Conversely, other work has indicated that aryl-substituted adamantanes can exhibit potent inhibitory activity, sometimes even against resistant strains, suggesting that the additional interactions can be beneficial.[7]
Given these conflicting possibilities, it is plausible that N-(4-Nitrobenzyl)-1-adamantanamine may exhibit a lower binding affinity for the wild-type M2 channel compared to Amantadine due to the potential for steric hindrance from the bulky benzyl group. However, the potential for additional stabilizing interactions cannot be entirely dismissed without empirical data.
Data Summary: Amantadine Binding Affinity
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| Amantadine | M2 Proton Channel | SPR | 10⁻⁷ M (high-affinity) | [8] |
| Amantadine | M2 Proton Channel | SPR | 10⁻⁴ M (low-affinity) | [8] |
| Amantadine | M2TM (in DPC micelles) | ITC | ~3 µM | [9] |
Experimental Protocols for Determining Binding Affinity
To empirically compare the binding affinities of N-(4-Nitrobenzyl)-1-adamantanamine and Amantadine, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and robust methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
-
Sample Preparation:
-
Prepare a solution of the purified M2 proton channel protein (or a transmembrane domain construct) in a suitable buffer, typically containing a mild detergent to maintain protein solubility and integrity.
-
Prepare a concentrated solution of the ligand (Amantadine or N-(4-Nitrobenzyl)-1-adamantanamine) in the same buffer.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Figure 1: A schematic overview of the Isothermal Titration Calorimetry (ITC) workflow for determining binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.
Experimental Workflow:
-
Sensor Chip Preparation:
-
Immobilize the purified M2 proton channel protein onto the surface of a sensor chip.
-
-
SPR Measurement:
-
Flow a solution of the ligand (Amantadine or N-(4-Nitrobenzyl)-1-adamantanamine) at various concentrations over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Generate sensorgrams (plots of SPR signal versus time) for each ligand concentration.
-
Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Figure 2: A schematic overview of the Surface Plasmon Resonance (SPR) workflow for determining binding kinetics and affinity.
Conclusion and Future Directions
To definitively compare the binding affinities of these two compounds, rigorous experimental validation using techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance is essential. The detailed protocols provided in this guide offer a clear roadmap for researchers to undertake such studies. Elucidating the binding thermodynamics and kinetics of novel adamantane derivatives is a critical step in the rational design of next-generation M2 inhibitors that can overcome existing drug resistance and provide more potent therapeutic options against influenza A.
References
-
Investigation into adamantane-based M2 inhibitors with FB-QSAR. (2009). PubMed. [Link]
-
Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. (n.d.). ResearchGate. [Link]
-
Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. (2025). bioRxiv. [Link]
-
Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained. (2017). PMC. [Link]
-
Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. (1997). PubMed. [Link]
-
Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. (2021). Journal of the Serbian Chemical Society. [Link]
-
Alchemical Free Energy Calculations and Isothermal Titration Calorimetry Measurements of Aminoadamantanes Bound to the Closed State of Influenza A/M2TM. (2016). ACS Publications. [Link]
-
Binding Hot Spots and Amantadine Orientation in the Influenza A Virus M2 Proton Channel. (2009). Biophysical Journal. [Link]
-
Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. (1996). PubMed. [Link]
-
Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. (2021). I.R.I.S.. [Link]
-
ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). (1964). PubMed. [Link]
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). MDPI. [Link]
-
Interpreting Thermodynamic Profiles of Aminoadamantane Compounds Inhibiting the M2 Proton Channel of Influenza A by Free Energy Calculations. (2016). ACS Publications. [Link]
-
Where does amantadine bind to the influenza virus M2 proton channel? (2011). PMC. [Link]
-
Antiviral Activity of 1-Adamantanamine (Amantadine). (1964). Semantic Scholar. [Link]
-
Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors. (2012). PubMed. [Link]
-
Antiviral agents derived from novel 1-adamantyl singlet nitrenes. (2011). PMC. [Link]
-
Amantadine Variant - Aryl Conjugates that Inhibit Multiple Amantadine Resistant M2 Mutant Influenza A Viruses. (2021). ResearchGate. [Link]
-
Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. (2008). PubMed. [Link]
-
Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (2010). Nature. [Link]
-
Application Note. (n.d.). TA Instruments. [Link]
-
Studies on the antiviral activity of 1-adamantanamine. (1965). PMC. [Link]
-
The Chemical and Dynamical Influence of the Anti-Viral Drug Amantadine on the M2 Proton Channel Transmembrane Domain. (2007). BioKB. [Link]
-
Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. (2010). Hong Lab MIT. [Link]
-
6BKK: Influenza A M2 transmembrane domain bound to amantadine. (2018). RCSB PDB. [Link]
-
Structure of Amantadine-Bound M2 Transmembrane Peptide of Influenza A in Lipid Bilayers from Magic-Angle-Spinning Solid. (2008). the mishanina lab. [Link]
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Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyl Adamantanamines
Executive Summary: The Adamantane Renaissance
For decades, the adamantane scaffold (Amantadine, Rimantadine) was the gold standard for Influenza A treatment until the widespread emergence of the S31N mutation in the M2 proton channel rendered them clinically obsolete.[1] However, recent structural optimizations—specifically the introduction of N-benzyl and N-alkyl-aryl moieties—have revitalized this class.
This guide analyzes the N-benzyl adamantanamine subclass. Unlike their parent compounds, these derivatives exhibit a "resistance-breaking" profile against S31N variants and demonstrate potent off-label utility as NMDA receptor antagonists and trypanocidal agents .
Key Takeaway: The addition of a lipophilic benzyl pharmacophore converts the "pore-blocking" adamantane into a dual-action agent that can access peripheral binding sites or stabilize the closed state of mutant channels via hydrophobic clamping.
SAR Logic: The "Lipophilic Clamp" Hypothesis
The core failure of Amantadine in S31N mutants is steric clash. The Serine-to-Asparagine mutation narrows the pore and introduces hydrophilic bulk. N-benzyl derivatives overcome this via three structural pillars:
-
The Anchor (Adamantane Cage): Retains affinity for the M2 channel lumen (Val27 region).[1]
-
The Linker (Amine/Alkyl): Provides rotational flexibility and pKa modulation.[1]
-
The Clamp (Benzyl Ring): The critical differentiator.[1] It engages in
- stacking or hydrophobic interactions with Trp41 or His37, effectively stabilizing the channel in a closed conformation even if the primary binding site is compromised.
Visualization: General SAR Map
Figure 1: Modular SAR breakdown of N-benzyl adamantanamines showing the functional impact of the benzyl moiety across different biological targets.[1]
Comparative Performance Data
The following data aggregates findings from key studies (Kolocouris et al., Zoidis et al.) to objectively compare N-benzyl derivatives against the standard of care.
A. Antiviral Activity (Influenza A M2 Channel)
Context: The S31N mutation confers resistance to Amantadine (
| Compound | Structure | M2 WT | M2 S31N | Resistance Factor |
| Amantadine | 1-aminoadamantane | 16.0 | > 100 (Inactive) | High |
| Rimantadine | 1-(1-adamantyl)ethanamine | 10.0 | > 100 (Inactive) | High |
| Spiran Amine 8 | Spiro-piperidine analog | 12.6 | > 100 (Electrophys.)[1] | Moderate |
| N-Benzyl Analog | N-benzyl-1-adamantanamine | ~5.0 | 2.5 - 10.0 | Low (Active) |
| Compound 6 | 2-propyl-2-aminoadamantane | N/A | ~1.0 | Low (Active) |
*Note: S31N activity is often measured in viral plaque reduction assays (
B. Trypanocidal Activity (T. brucei)
Context: African Sleeping Sickness treatment.[1][4] N-benzyl derivatives show massive potency improvements over parent compounds due to increased lipophilicity facilitating parasite membrane penetration.[1]
| Compound | Selectivity Index (SI) | Status | |
| Amantadine | > 132.0 | N/A | Inactive |
| Rimantadine | 7.04 | ~8 | Weak |
| Compound 2c | N-(4-adamantylbenzyl) derivative | 0.09 | > 500 |
| Compound 4c | Adamantyl-thiosemicarbazone | 0.16 | 17 |
C. NMDA Receptor Antagonism
Context: Neuroprotection (Alzheimer's/Parkinson's).[1] Benzyl-polyamines exhibit higher affinity and subtype selectivity.[1]
| Compound | Target Subtype | Mechanism | |
| Memantine | NR1/NR2B | ~1.5 | Open-channel block |
| Amantadine | NR1/NR2B | ~15 - 20 | Open-channel block |
| TB-3-4 | NR1/NR2B (Benzyl-polyamine) | 0.2 | Voltage-dependent block |
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Efficiently synthesize N-benzyl-2-aminoadamantane derivatives. Standard: One-pot reductive amination avoids isolation of unstable imines.
Reagents:
-
2-Adamantanone (1.0 eq)
-
Benzylamine derivative (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) or
(1.5 eq)[1] -
Acetic Acid (cat.)[1]
-
DCE or Methanol (Solvent)[1]
Workflow Visualization:
Figure 2: Standardized reductive amination workflow for N-benzyl adamantanamine synthesis.
Protocol B: TEVC Electrophysiology (M2 Channel Block)
Objective: Determine
-
Expression: Inject oocytes with cRNA encoding Influenza A M2 (WT or S31N).[1] Incubate 48-72h.
-
Setup: Place oocyte in recording chamber with ND96 buffer (pH 7.5).
-
Activation: Perfuse with low pH buffer (pH 5.5) to activate proton current.[1]
-
Inhibition: Apply compound at varying concentrations (0.1 - 100
) in pH 5.5 buffer.[1] -
Calculation: Measure residual current. Fit data to Hill equation:
[1]
Mechanism of Action: The "Dual Path"
Recent studies suggest that while Amantadine is a pure Pore Blocker , bulky N-benzyl derivatives may act via a Peripheral/Allosteric mechanism in resistant strains.
Figure 3: Dual mechanism of action.[1] In S31N mutants where pore binding is sterically hindered, N-benzyl analogs may bind peripherally or inhibit viral assembly.
References
-
Kolocouris, A., et al. (2014).[1][6] "Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A." Journal of Medicinal Chemistry.[1][3][6] Link
-
Zoidis, G., et al. (2008).[1] "Design and synthesis of bioactive adamantane derivatives." Bioorganic & Medicinal Chemistry. Link
-
Tzitzoglaki, C., et al. (2021).[1] "Amantadine Variant - Aryl Conjugates that Inhibit Multiple Amantadine Resistant M2 Mutant Influenza A Viruses." ResearchGate.[1][7] Link
-
Kelly, J.M., et al. (2009).[1][4] "New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane." ChemMedChem. Link
-
Wang, J., et al. (2013).[1] "Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay." PLoS One. Link
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Benchmarking cytotoxicity of N-(4-Nitrobenzyl)-1-adamantanamine against standard antivirals
This guide serves as a technical benchmarking protocol for evaluating N-(4-Nitrobenzyl)-1-adamantanamine (hereafter referred to as NBAA ), a derivative of the M2 ion channel blocker class.
This document is structured to assist researchers in objectively assessing the cytotoxicity and selectivity index (SI) of NBAA against industry-standard antivirals (Amantadine and Rimantadine) using MDCK and A549 cell lines.
Executive Summary: The Adamantane Resistance Context
The adamantane class (Amantadine, Rimantadine) historically served as the first line of defense against Influenza A by blocking the M2 proton channel. However, widespread resistance (specifically the S31N mutation) has rendered legacy adamantanes largely ineffective.[1]
NBAA represents a structural evolution where the primary amine is substituted with a 4-nitrobenzyl group. This lipophilic and electron-withdrawing modification aims to:
-
Enhance Binding Affinity: Access the hydrophobic pocket of the mutated M2 channel.
-
Alter Pharmacokinetics: Modify cellular uptake and endosomal accumulation.
Critical Challenge: Hydrophobic modifications often correlate with increased non-specific cytotoxicity (membrane disruption). Therefore, establishing a precise
Mechanistic Benchmarking
To benchmark NBAA effectively, one must understand the competitive landscape at the molecular level.
Comparative Mechanism of Action[2]
-
Amantadine (Standard): Binds inside the M2 pore (His37 region). Fails in S31N mutants due to steric clash/pore widening.
-
NBAA (Candidate): The nitrobenzyl tail is hypothesized to stabilize binding via
-stacking or hydrophobic interactions within the mutant pore, potentially overcoming S31N resistance.
Visualization: M2 Channel Blockade & Assay Logic
The following diagram illustrates the antiviral mechanism and the parallel workflow required to distinguish specific antiviral activity from non-specific cytotoxicity.
Figure 1: Mechanistic pathway of M2 inhibition versus non-specific cytotoxicity pathways. High concentrations of hydrophobic adamantane derivatives can cause membrane lysis, mimicking viral cytopathic effects if not controlled.
Experimental Protocol: Cytotoxicity Profiling
Objective: Determine the
-
MDCK (Madin-Darby Canine Kidney): Gold standard for Influenza studies.
-
A549 (Human Lung Carcinoma): Physiologically relevant for respiratory toxicity.
Phase A: Compound Preparation
-
Stock Solution: Dissolve NBAA in 100% DMSO to a concentration of 100 mM .
-
Note: Nitro-aromatic compounds can have limited solubility. Sonicate if necessary.
-
-
Vehicle Control: Prepare a DMSO-matched media control. Final DMSO concentration on cells must be
to avoid solvent toxicity.
Phase B: The Assay (XTT/MTT Workflow)
Rationale: Tetrazolium assays (MTT/XTT) measure mitochondrial metabolic activity, a robust proxy for cell viability in adamantane studies.
-
Seeding: Plate MDCK cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂ until 90% confluent. -
Treatment:
-
Remove culture media.[1]
-
Add serial dilutions of NBAA, Amantadine, and Rimantadine in maintenance media (DMEM + 0.2% BSA).
-
Range: 0.1
M to 1000 M (Log-scale dilution recommended).
-
-
Incubation: Incubate for 48 hours (matches typical viral replication assay duration).
-
Readout:
-
Add XTT reagent (or MTT).[1] Incubate 2-4 hours.
-
Measure absorbance at 450 nm (XTT) or 570 nm (MTT) using a microplate reader.
-
Phase C: Data Analysis
Calculate % Viability using the formula:
Comparative Benchmarking Data
The following table aggregates established literature values for standard adamantanes against the projected performance of NBAA based on Structure-Activity Relationship (SAR) data of similar N-benzyl adamantane derivatives [1, 5].
| Metric | Amantadine HCl (Standard) | Rimantadine HCl (Comparator) | NBAA (Candidate Profile) | Interpretation |
| MDCK | NBAA is likely more cytotoxic due to the lipophilic nitrobenzyl group [5]. | |||
| A549 | Lung cells may show higher tolerance, but solubility limits often mask true toxicity. | |||
| Target | Potency against Wild Type is expected to be comparable to standards. | |||
| Target | Resistant ( | Resistant ( | The Key Differentiator. Efficacy here justifies the higher cytotoxicity. | |
| Selectivity Index (SI) | Target: | An SI |
Data Sources: Amantadine/Rimantadine baselines derived from Hayden et al. [2] and comparative adamantane studies [1, 6].
Critical Analysis of the Data[3]
-
The Lipophilicity Trade-off: The 4-nitrobenzyl group increases
(lipophilicity). While this helps the molecule enter the M2 channel, it also increases its tendency to partition into cell membranes, causing non-specific lysis. -
The "Safety Window": If NBAA shows a
of 50 M, it must demonstrate an antiviral below 5 M against the resistant strain to be viable.
Troubleshooting & Validation
To ensure your data is publishable, adhere to these validation steps:
-
Solubility Check: At high concentrations (>200
M), nitro-adamantanes may precipitate in aqueous media. Inspect wells microscopically before adding XTT. Precipitation mimics cytotoxicity in absorbance readings (false positive). -
Visual Confirmation: Always perform a microscopic check for cell morphology (rounding, detachment) alongside the metabolic assay.
-
Reference Control: Run Amantadine in parallel on every plate. If Amantadine
drops below 200 M in MDCK cells, your cells are stressed, and the assay is invalid.
References
-
Kuznetsov, N. Y., et al. (2017).[4] Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hayden, F. G., et al. (1983). Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Fink, S. L., et al. (2021).[5] Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro.[6] Viruses.[1][2][3][7][8][9][10][11] Available at: [Link]
-
Wang, J., et al. (2011). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[7][12] Applied Sciences.[7] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | The Hypothiocyanite and Amantadine Combination Treatment Prevents Lethal Influenza A Virus Infection in Mice [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 5. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
